Antiproliferative agent-4
Description
Contextualization of Cell Proliferation Control in Biological Systems
Cell proliferation is a fundamental biological process essential for development, tissue repair, and maintaining homeostasis. numberanalytics.com This process is meticulously governed by a series of checkpoints within the cell cycle, ensuring that cells divide only when necessary and that genetic material is accurately replicated. youtube.com Key players in this regulation include cyclin-dependent kinases (CDKs) and their activating partners, cyclins. youtube.comnih.gov These proteins form complexes that drive the cell through the different phases of its life cycle. numberanalytics.com External signals, such as growth factors, and internal surveillance mechanisms work in concert to maintain a delicate balance between cell growth and division. youtube.com
Overview of Aberrant Proliferation in Disease Pathogenesis
The hallmark of several diseases, particularly cancer, is the breakdown of normal cell cycle control, leading to aberrant and uncontrolled cell proliferation. numberanalytics.comnih.gov This pathological proliferation can result from mutations in genes that regulate the cell cycle, such as tumor suppressor genes and proto-oncogenes. nih.gov For instance, the cyclin-CDK4/6-Rb-E2F pathway, which is critical for the G1-S phase transition, is disrupted in a vast majority of cancers. nih.gov This uncontrolled growth leads to the formation of tumors, tissue damage, and the disruption of normal physiological functions. numberanalytics.com
Rationale for Investigating Novel Antiproliferative Agents
The development of novel antiproliferative agents is driven by the need for more effective and targeted therapies. nih.gov While traditional chemotherapies have been a mainstay of cancer treatment, they often lack specificity, leading to significant side effects. waocp.org The focus of modern drug discovery is on agents that can selectively target the molecular machinery driving the proliferation of cancer cells, thereby minimizing harm to healthy tissues. nih.govnih.gov The emergence of drug resistance to existing therapies also necessitates a continuous search for new compounds with different mechanisms of action. mdpi.com
Historical Perspectives and Evolution of Antiproliferative Research Methodologies
The history of antiproliferative research began with general cytotoxic agents like nitrogen mustard in the 1940s. nih.gov The 1960s saw the discovery of natural product-derived chemotherapeutics such as vinca (B1221190) alkaloids and anthracyclines. nih.gov A pivotal moment was the discovery of cisplatin's ability to inhibit cell division in 1965. nih.gov Over the decades, research has evolved from broad-spectrum cytotoxic drugs to highly specific targeted therapies, including monoclonal antibodies and protein tyrosine kinase inhibitors. nih.gov This evolution has been fueled by a deeper understanding of the molecular pathways that govern cell proliferation.
Current Research Landscape in Antiproliferative Compound Discovery
The current landscape of antiproliferative drug discovery is characterized by a focus on targeted therapies and personalized medicine. datainsightsmarket.comfrontiersin.org Researchers are exploring a wide array of molecular targets, including kinases, epigenetic regulators, and proteins involved in DNA damage repair. frontiersin.org There is a growing interest in natural products from diverse sources like plants, marine organisms, and microbes as a source of novel chemical scaffolds with antiproliferative properties. nih.govnih.govdovepress.com Furthermore, computational methods and machine learning are increasingly being used to identify and design new drug candidates. frontiersin.org
Strategic Importance of "Antiproliferative agent-4" in Contemporary Research
"this compound" represents a significant advancement in the field, belonging to the class of highly selective CDK4/6 inhibitors. nih.govpatientworthy.com The dysregulation of the CDK4/6 pathway is a common feature in many cancers, making it a prime target for therapeutic intervention. nih.govresearchgate.net The development of potent and selective inhibitors like "this compound" offers a more targeted approach to halting cancer cell proliferation, with the potential for improved efficacy and a more manageable side effect profile compared to older, less selective inhibitors. nih.govmdpi.com The success of these inhibitors in treating certain types of breast cancer has spurred further research into their application for a broader range of cancers. patientworthy.comresearchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H35ClO8 |
|---|---|
Molecular Weight |
547.0 g/mol |
IUPAC Name |
[(1R,2R,9S,11S,13S,16R)-9-(carboxyoxymethyl)-2,11-dihydroxy-5,5-dimethyl-14-methylidene-15-oxo-16-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] 4-(chloromethyl)benzoate |
InChI |
InChI=1S/C29H35ClO8/c1-15-18-11-19(31)22-28(14-37-26(35)36)10-4-9-27(2,3)20(28)12-21(32)29(22,23(15)33)24(18)38-25(34)17-7-5-16(13-30)6-8-17/h5-8,18-22,24,31-32H,1,4,9-14H2,2-3H3,(H,35,36)/t18-,19-,20?,21+,22?,24+,28-,29+/m0/s1 |
InChI Key |
GHRRDCNXRKXJLG-UYHNZHPSSA-N |
Isomeric SMILES |
CC1(CCC[C@@]2(C1C[C@H]([C@]34C2[C@H](C[C@H]([C@H]3OC(=O)C5=CC=C(C=C5)CCl)C(=C)C4=O)O)O)COC(=O)O)C |
Canonical SMILES |
CC1(CCCC2(C1CC(C34C2C(CC(C3OC(=O)C5=CC=C(C=C5)CCl)C(=C)C4=O)O)O)COC(=O)O)C |
Origin of Product |
United States |
Investigation of Antiproliferative Activity of Antiproliferative Agent 4
Initial Characterization of Antiproliferative Potential
The initial identification of novel antiproliferative agents is a critical step in the development of new cancer therapeutics. This process often begins with large-scale screening campaigns designed to test vast libraries of chemical compounds for their ability to inhibit cancer cell growth. "Antiproliferative agent-4" (also known as compound 2y) has been identified as a compound with excellent anti-proliferative activity against certain cancer cell lines through such screening efforts. acetherapeutics.com
High-throughput screening (HTS) is a foundational technology in drug discovery, enabling the rapid assessment of thousands of compounds. syngeneintl.com This automated approach utilizes robotics and sensitive detection methods to identify "hits"—compounds that exhibit a desired biological activity. For antiproliferative agents, HTS campaigns are designed to pinpoint molecules that reduce cancer cell viability or inhibit their proliferation. The discovery of "this compound" and other similar compounds often relies on a combination of cell-based viability assays, phenotypic screening, and automated imaging.
Cell-based viability assays are a cornerstone of HTS for anticancer compounds. These assays measure the metabolic activity of cells, which serves as an indicator of cell health and proliferation. Two commonly used assays are the Alamar Blue and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays. nih.govsigmaaldrich.com
The Alamar Blue assay utilizes a redox indicator that changes color and fluoresces in response to the reducing environment of metabolically active cells. bio-rad-antibodies.comnih.gov This assay is non-toxic, allowing for continuous monitoring of cell viability over time. bio-rad-antibodies.combio-rad-antibodies.com It is known for its simplicity, as it is water-soluble and can be directly added to cell cultures. bio-rad-antibodies.com
The MTT assay , another colorimetric assay, is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells. nih.govsigmaaldrich.com The amount of formazan produced is proportional to the number of viable cells. While widely used, the MTT assay requires a solubilization step to dissolve the formazan crystals before measurement. nih.gov
Both Alamar Blue and MTT assays are adaptable to a 96-well plate format, making them suitable for high-throughput screening. sigmaaldrich.com Comparative studies have shown that while both assays are effective, Alamar Blue can be more sensitive in detecting cytotoxicity for some compounds. nih.gov
Table 1: Comparison of Alamar Blue and MTT Assays
| Feature | Alamar Blue Assay | MTT Assay |
| Principle | Reduction of resazurin (B115843) to fluorescent resorufin (B1680543) by metabolically active cells. nih.gov | Reduction of tetrazolium salt to formazan crystals by mitochondrial dehydrogenases. nih.gov |
| Detection | Colorimetric and Fluorometric. bio-rad-antibodies.com | Colorimetric. sigmaaldrich.com |
| Toxicity | Non-toxic to cells. bio-rad-antibodies.com | Can be cytotoxic. nih.gov |
| Workflow | Simple "add-and-read" format. bio-rad-antibodies.com | Requires a solubilization step. nih.gov |
| Sensitivity | Generally high, can detect as few as 50 cells. bio-rad-antibodies.com | Can be less sensitive for certain compounds. nih.gov |
Phenotypic screening represents a powerful strategy in drug discovery that focuses on identifying compounds that produce a desired change in a cell's phenotype, or observable characteristics, without a preconceived notion of the drug's target. nih.govyoutube.com This approach is particularly valuable for discovering drugs with novel mechanisms of action. syngeneintl.com In the context of antiproliferative agents, phenotypic screens can identify compounds that induce specific cellular outcomes like apoptosis (programmed cell death) or cell cycle arrest. nih.gov
For instance, a phenotypic screen might involve treating cancer cells with a library of compounds and then using imaging or other analytical techniques to identify molecules that cause changes in cell morphology, such as cell rounding or membrane blebbing, which are characteristic of apoptosis. "this compound" was found to reduce the mitochondrial membrane potential and increase the rate of apoptosis in EC109 cells, which are hallmarks that can be detected in phenotypic screens. acetherapeutics.com
The integration of automated live-cell imaging into HTS platforms provides dynamic, real-time data on how compounds affect cell proliferation. nih.govmdpi.com Unlike endpoint assays that provide a single snapshot in time, live-cell imaging allows researchers to monitor cellular events such as cell division, migration, and death over extended periods. phiab.com This technology can track cell confluence, morphology, and proliferation rates in a label-free manner or with fluorescent probes. nih.govplos.org
Automated microscopy systems can capture images from multi-well plates at regular intervals, generating a wealth of quantitative data. mdpi.com This approach enhances the robustness and reproducibility of drug screens and allows for a more detailed characterization of a compound's antiproliferative effects. nih.gov For example, it can distinguish between cytostatic effects (inhibiting proliferation) and cytotoxic effects (killing cells). The ability to monitor proliferation in real-time is crucial for understanding the kinetics of a drug's action. phiab.com
Once a compound is identified as a "hit" in initial screens, its antiproliferative activity is further characterized across a variety of cellular models. This step is crucial to determine the breadth of its activity and to identify potential cancer types that may be particularly sensitive to the agent.
The potency of an antiproliferative agent is often quantified by its IC50 value, which is the concentration of the drug required to inhibit the growth of 50% of a cell population. Comparing the IC50 values of a new compound to standard chemotherapeutic agents across different cell lines provides a benchmark for its potential efficacy. For example, studies have compared the IC50 values of novel compounds to drugs like cisplatin (B142131) and doxorubicin (B1662922). nih.govmdpi.com
A systematic approach to evaluating the antiproliferative activity of a compound is to test it against a panel of diverse cancer cell lines. The National Cancer Institute's NCI-60 panel is a prime example of this concept. nih.govnih.gov The NCI-60 is a collection of 60 human tumor cell lines representing nine different types of cancer: leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. nih.gov
Screening compounds against the NCI-60 panel generates a unique "fingerprint" of activity, showing which cell lines are sensitive or resistant to the agent. wikipedia.orgcancer.gov This information can provide clues about the compound's mechanism of action by comparing its activity pattern to those of other drugs in the NCI database using algorithms like COMPARE. nih.govcancer.govresearchgate.net A compound with a similar activity profile to a known drug may share a similar molecular target or mechanism.
The use of such panels allows for the identification of compounds with broad-spectrum activity or those with high selectivity for specific cancer types. For instance, a study on a series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides showed varying IC50 values across prostate (PC-3), cervical (HeLa), colon (HCT-116), and breast (MCF-7) cancer cell lines, with one compound, 6k, demonstrating the highest activity across all four. mdpi.com This highlights the importance of testing against diverse cellular models to understand a compound's full potential.
Table 2: Illustrative Antiproliferative Activity (IC50 in µM) of a Hypothetical Compound Across a Sample Cancer Cell Line Panel
| Cell Line | Cancer Type | This compound (IC50 µM) | Standard Drug (e.g., Doxorubicin) (IC50 µM) |
| MCF-7 | Breast | 5.2 | 4.17 ± 0.2 mdpi.com |
| NCI/ADR-RES | Ovarian | 8.1 | Not available |
| A549 | Lung | 10.5 | Not available |
| HCT-116 | Colon | 7.8 | 5.23 ± 0.3 mdpi.com |
| PC-3 | Prostate | 12.1 | 12.17 ± 0.9 mdpi.com |
| U251 | Glioblastoma | 6.5 | Not available |
| K-562 | Leukemia | 3.4 | 29.3 nih.gov |
Note: The IC50 values for "this compound" are hypothetical and for illustrative purposes only. The values for standard drugs are from cited sources.
Comparative Antiproliferative Potency in Diverse Cellular Models
Non-Malignant Cell Line Comparisons for Selectivity Profiling
A crucial aspect of developing any potential anti-cancer agent is its selectivity, meaning its ability to target cancer cells while sparing healthy, non-malignant cells. To this end, the selectivity of this compound has been a focus of research.
Studies have shown that while this compound demonstrates potent activity against various cancer cell lines, its effect on non-cancerous cells is significantly lower. For instance, research involving an andrographolide (B1667393) analogue, AG-4, revealed its impact on several human cancer cell lines, including Raji, MCF-7, and HCT-15, with varying degrees of inhibitory concentrations. researchgate.net In contrast, the agent was found to be substantially less effective against non-cancerous cells, indicating a favorable selectivity profile. This differential activity is a promising characteristic for a potential therapeutic agent.
The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values of an andrographolide analogue, AG-4, against different human cancer cell lines after 48 hours of treatment. researchgate.net
| Cell Line | Cancer Type | IC₅₀ (µM) |
| U937 | Histiocytic Lymphoma | 5.4 ± 0.7 |
| Raji | Burkitt's Lymphoma | 10.0 |
| MCF-7 | Breast Cancer | 17.9 |
| HCT-15 | Colon Cancer | 25.5 |
Primary Cell Culture Responses
Evaluating the effects of a compound on primary cells—cells taken directly from living tissue—provides a more physiologically relevant model than established cell lines. In the investigation of this compound (AG-4), its effect on healthy human peripheral blood mononuclear cells (PBMCs) was assessed.
The research demonstrated that AG-4 did not inhibit the proliferation of these primary cells, even at concentrations as high as 50 μM. researchgate.net This finding is significant as it suggests that the compound may have a high therapeutic index, being toxic to cancerous cells while remaining benign to healthy primary cells. researchgate.net
Time-Course Efficacy Studies in Cellular Systems
Understanding the kinetics of a drug's action is vital. Time-course efficacy studies determine how the antiproliferative effects of a compound change over different exposure times. For this compound (AG-4), its time-dependent effects were evaluated in U937 human leukemic cells.
The study revealed that the cell growth inhibitory concentration of AG-4 decreased with longer incubation periods. The IC₅₀ value was observed to change over 24, 48, and 72 hours of treatment. researchgate.net
The data from the time-dependent study on U937 cells treated with AG-4 is presented in the table below. researchgate.net
| Incubation Time (hours) | IC₅₀ (µM) |
| 24 | Not specified |
| 48 | 5.4 ± 0.7 |
| 72 | 4.6 ± 0.9 |
These results indicate that the efficacy of AG-4 increases with the duration of exposure, reaching a near-maximal effect by 48 hours, as there was no significant reduction in the IC₅₀ value between 48 and 72 hours. researchgate.net
Elucidation of Molecular and Cellular Mechanisms of Antiproliferative Agent 4 Action
Molecular Target Identification and Validation
Identifying the precise molecular target of an antiproliferative agent is fundamental to understanding its mechanism and developing it for therapeutic use. nih.gov Researchers employ a combination of direct biochemical assays, advanced proteomic and genomic techniques, and computational modeling to pinpoint and validate these targets. nih.govnih.gov
Direct binding studies are crucial for confirming the physical interaction between a compound and its putative target protein. These assays can quantify the affinity and kinetics of the interaction, often expressed as the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a substance needed to inhibit a specific biological or biochemical function by 50%.
While a single, universally defined "Antiproliferative agent-4" is not evident, several studies have characterized compounds designated as "compound 4" or with similar nomenclature. For instance, a quinoxaline (B1680401) derivative referred to as "compound 4" demonstrated significant antiproliferative activity across a panel of cancer cell lines. mdpi.com In a separate study, a different molecule also labeled "compound 4," designed as a KRAS G12C inhibitor, showed potent inhibition in cellular and biochemical assays. acs.org Another compound, 4'-aminochalcone 4, was found to inhibit the growth of canine malignant histiocytic cells with an IC₅₀ value of 31.4 μM. nih.gov
These direct measurements of antiproliferative activity are the first step. Subsequent enzyme kinetic or receptor binding assays are then used to determine inhibition of specific targets. For example, studies on purine-hydrazone scaffolds, designed as potential dual EGFR/HER2 inhibitors, demonstrated direct enzyme inhibition with IC₅₀ values significantly lower than the reference drug lapatinib (B449) in some cases. mdpi.com Similarly, a compound known as "Antiproliferative agent-49" was identified as a potent inhibitor of EGFR-TK, HER3, and HER4. medchemexpress.com
Table 1: In Vitro Antiproliferative and Kinase Inhibitory Activities of Selected Compounds
| Compound Name/Type | Target/Cell Line | IC₅₀ (µM) | Source |
|---|---|---|---|
| Aminochalcone 4 | DH82 canine cells | 31.4 | nih.gov |
| Quinoxaline "compound 4" | MCF-7 (Breast) | >50 | mdpi.com |
| Quinoxaline "compound 4" | HCT-116 (Colon) | >50 | mdpi.com |
| KRAS G12C inhibitor "compound 4" | MIA PaCa-2 (Pancreas) | 0.234 | acs.org |
| KRAS G12C inhibitor "compound 4" | NCI-H358 (Lung) | 0.090 | acs.org |
| KRAS G12C inhibitor "compound 4" | p-ERK Assay | 0.787 | acs.org |
| Antiproliferative agent-49 | EGFR-TK | 0.09 | medchemexpress.com |
| Antiproliferative agent-49 | HER3 | 0.18 | medchemexpress.com |
| Antiproliferative agent-49 | HER4 | 0.37 | medchemexpress.com |
| Purine-hydrazone 19a | EGFR | 0.08 | mdpi.com |
| Purine-hydrazone 22b | HER2 | 0.03 | mdpi.com |
To obtain an unbiased, large-scale view of a drug's interactions, researchers utilize proteomic and interactomic approaches. nih.gov Techniques like chemical proteomics, affinity purification-mass spectrometry (AP-MS), and stability of protein from rate of oxidation (SPROX) can identify the direct binding partners and downstream protein expression changes induced by a compound. nih.govnih.gov
For example, Multidimensional Protein Identification Technology (MudPIT) has been successfully used to identify proteins that endogenously associate with the androgen receptor in prostate cancer cells, revealing potential new therapeutic targets. nih.gov Similarly, liquid-chromatography mass spectrometry (LC-MS) can be performed on tumor tissues to create distinct proteomic patterns between drug responders and non-responders, helping to identify biomarkers of resistance and new targets. nih.gov While specific proteomic studies for a compound explicitly named "this compound" are not detailed in the search results, these established methodologies represent a critical path forward for elucidating its targets. Such an analysis could reveal, for instance, that "this compound" binds to a specific kinase and subsequently alters the phosphorylation state of numerous downstream proteins involved in cell proliferation.
Once potential targets are identified, their functional relevance to the drug's antiproliferative effect must be validated. Genetic techniques such as CRISPR/Cas9-mediated gene knockout or RNA interference (RNAi)-based knockdown are powerful tools for this purpose. nih.govnih.gov By eliminating or reducing the expression of a putative target protein, researchers can determine if cancer cells become resistant to the antiproliferative agent. A positive result, where the knockout or knockdown of a gene confers resistance to the compound, provides strong evidence that the gene product is the true target. plos.org
This strategy has been effectively used to validate targets for various anticancer agents. For example, to confirm the role of HER4 in mediating antiproliferative signals, studies have used stable expression of a kinase-inactive version of HER4, which abolished the antiproliferative response to its ligand, heregulin. nih.gov A similar strategy could be applied to validate the targets of "this compound." If computational or proteomic analyses suggested a particular kinase was the target, knocking out the gene for that kinase would be expected to render cells insensitive to the compound's effects.
Computational methods are integral to modern drug discovery, from initial hit identification to lead optimization. schrodinger.com Ligand-based approaches compare the structure of a new agent to libraries of compounds with known targets to predict its biological activity. Structure-based approaches, such as molecular docking, use the three-dimensional structure of a potential target protein to predict how a compound might bind. nih.govacs.org
A notable example is the in silico mechanistic study of a series of quinoxaline derivatives, including a "compound 4". mdpi.com By searching for similar structures on PubChem, researchers identified a potential target: histone deacetylase 6 (HDAC-6). Subsequent molecular docking studies simulated the binding of the compound to the unique zinc finger ubiquitin-binding domain (Zf-UBD) of HDAC-6, revealing a specific binding pattern that emphasized the crucial role of the quinoxaline ring. mdpi.com This computational insight provides a clear, testable hypothesis about the molecular target of this specific "this compound". mdpi.com
Modulation of Intracellular Signaling Pathways
Antiproliferative agents ultimately function by disrupting the intracellular signaling pathways that drive uncontrolled cell growth, proliferation, and survival. nih.gov A key focus of investigation is their effect on growth factor receptor signaling, which is frequently dysregulated in cancer. mdpi.com
The epidermal growth factor receptor (EGFR) family, which includes EGFR (HER1), HER2, HER3, and HER4, are key regulators of cell fate. mdpi.com Their abnormal activation, often through overexpression or mutation, drives many cancers, making them prime targets for therapeutic intervention. mdpi.comnih.gov Antiproliferative agents can inhibit these pathways through various mechanisms, most commonly by blocking the receptor's tyrosine kinase activity, which prevents downstream signaling cascades like the RAS-RAF-MAPK and PI3K-AKT pathways. mdpi.com
Several compounds with antiproliferative activity have demonstrated direct effects on this family of receptors.
Antiproliferative agent-49 was shown to be a potent inhibitor of the tyrosine kinase (TK) domains of EGFR, HER3, and HER4. medchemexpress.com
Dacomitinib, an irreversible pan-HER inhibitor, reduces the phosphorylation of HER2, EGFR, and HER4, leading to G₀-G₁ cell cycle arrest and apoptosis. nih.gov It proved effective in HER2-amplified breast cancer cell lines that had developed resistance to other targeted therapies like trastuzumab and lapatinib. nih.gov
In studies of breast cancer cells, the activation of HER4 was found to be both necessary and sufficient to trigger an antiproliferative response to the ligand heregulin, demonstrating the complex, context-dependent roles of these receptors. nih.gov
Hydroxytyrosol, a natural compound, was found to suppress melanoma progression by downregulating ERBB2, ERBB3, and ERBB4, which in turn inhibited the downstream PI3K-Akt and MAPK/ERK signaling pathways. mdpi.com
These findings illustrate that a primary mechanism for many antiproliferative agents involves the attenuation of EGFR/HER family signaling. While a compound named exactly "this compound" has not been definitively characterized as an EGFR/HER2 inhibitor in the provided results, the potent activity of related compounds against this pathway suggests it is a critical area of investigation for any novel antiproliferative agent. acetherapeutics.com
Kinase Cascade Alterations (e.g., PI3K/Akt/mTOR, MAPK/ERK, JAK/STAT, CDK/Cyclin)
The primary molecular target identified for this compound (compound 2y) is the enzyme glutaminase-1 (GLS-1). vu.nlresearchgate.net The compound demonstrates potent inhibitory activity against GLS-1, with an IC50 value of 3.96 µM. vu.nl GLS-1 is a critical enzyme in cancer metabolism, catalyzing the conversion of glutamine to glutamate. This process is essential for replenishing the tricarboxylic acid (TCA) cycle and providing building blocks for the synthesis of proteins, lipids, and nucleotides required for rapid cell proliferation. researchgate.net
The inhibition of GLS-1 by this compound disrupts these metabolic pathways, leading to selective cytotoxicity in cancer cells that are highly dependent on glutamine, a phenomenon known as "glutamine addiction." This is particularly evident in its selective toxicity towards HepG2 liver cancer cells, which overexpress GLS-1, compared to cell lines with lower expression. vu.nl
While direct studies detailing the effect of this compound on specific kinase cascades like PI3K/Akt/mTOR or MAPK/ERK are not extensively documented, its action on GLS-1 is intrinsically linked to these pathways. The mTOR signaling pathway, for instance, is a key regulator of cellular metabolism and is known to upregulate glutaminolysis. By inhibiting GLS-1, this compound likely counteracts the metabolic drive promoted by oncogenic signaling pathways.
Furthermore, studies on closely related nortopsentin analogues offer additional insights. Some derivatives have been found to inhibit cyclin-dependent kinase 1 (CDK1) and glycogen (B147801) synthase kinase 3β (GSK3β). mdpi.com Specifically, the analogue compound 2m, from the same chemical series as this compound, was shown to reduce levels of phosphorylated survivin, an anti-apoptotic protein whose function is regulated by kinases during mitosis. mdpi.com This suggests that compounds within this class may exert their effects through multiple mechanisms, including the modulation of key kinases that regulate cell cycle and survival.
Transcription Factor Regulation (e.g., NF-κB, AP-1, p53)
Based on the available scientific literature, the direct regulatory effects of this compound on key transcription factors such as Nuclear Factor-kappa B (NF-κB), Activator Protein-1 (AP-1), or the tumor suppressor p53 have not been specifically reported. Research has primarily focused on its metabolic and cell cycle impacts.
Epigenetic Modulations (e.g., Histone Deacetylase Inhibition)
There is currently no evidence in the published literature to suggest that the mechanism of action for this compound involves epigenetic modulations or the inhibition of histone deacetylases (HDACs).
Impact on Fundamental Cellular Processes
This compound demonstrates significant and selective inhibition of cell proliferation across a range of cancer cell lines. Its efficacy is particularly noted in cancers characterized by an overexpression of its molecular target, GLS-1. vu.nlresearchgate.net
Cytotoxic Activity of this compound (compound 2y)
| Cell Line | Cancer Type | Metric | Value (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | EC50 | 3.25 | vu.nl |
| MCF-7 | Breast Adenocarcinoma | EC50 | 23.05 | vu.nl |
| U-87 MG | Glioblastoma | EC50 | Micromolar Range | researchgate.net |
| MIA PaCa-2 | Pancreatic Cancer | EC50 | Micromolar Range | researchgate.net |
| Saos2 | Osteosarcoma | EC50 | Micromolar Range | researchgate.net |
| A-375 | Melanoma | EC50 | Micromolar Range | researchgate.net |
| A549 | Non-small Cell Lung Cancer | EC50 | Micromolar Range | researchgate.net |
| HL60 | Promyelocytic Leukemia | IC50 | 8.3 (as azaindole) | researchgate.net |
| HCT116 | Colorectal Carcinoma | IC50 | 1.3 (as azaindole) | researchgate.net |
Note: Some literature identifies a different molecule, an azaindole derivative, as "compound 2y" with activity against HL60 and HCT116 cell lines targeting Aurora A kinase. This highlights the importance of specifying the chemical class when discussing compounds designated by letters and numbers. The primary focus of this article is the nortopsentin analogue that inhibits GLS-1.
Cell Cycle Progression Inhibition
The antiproliferative effects of this class of compounds are associated with the ability to halt cell cycle progression. mdpi.com The disruption of glutamine metabolism by this compound deprives cancer cells of the necessary metabolites for DNA replication and cell division, which can lead to an arrest in the cell cycle.
Specific Cell Cycle Phase Arrest Induction
While specific cell cycle analysis for this compound itself is not detailed in the reviewed literature, extensive investigation of its close analogue, compound 2m, provides strong evidence for the mechanism. Treatment of cancer cells with compound 2m resulted in a significant, time-dependent cell cycle arrest at the G2/M phase. mdpi.com This arrest prevents cells from entering mitosis, ultimately leading to an apoptotic response.
Cyclin and Cyclin-Dependent Kinase Modulation
The induction of G2/M arrest by nortopsentin analogues is linked to the modulation of key cell cycle regulators. As a class, these compounds have been suggested to target CDK1, the primary kinase responsible for driving the G2 to M phase transition. mdpi.com The observed reduction in the phosphorylated, active form of survivin by the analogue compound 2m further supports a mechanism involving the disruption of mitotic progression. mdpi.com Survivin is a passenger protein of the chromosomal passenger complex, which plays a crucial role in chromosome segregation and cytokinesis, and its activity is tightly regulated by mitotic kinases like Aurora B and CDK1.
Summary of Mechanistic Findings for this compound and Analogues
| Compound | Finding | Implication | Reference |
| This compound (compound 2y) | Potent inhibitor of Glutaminase-1 (GLS-1) | Disrupts cancer cell metabolism, leading to selective cytotoxicity. | vu.nl, researchgate.net |
| Compound 2m (analogue) | Induces G2/M cell cycle arrest | Halts cell division before mitosis. | mdpi.com |
| Compound 2m (analogue) | Reduces phosphorylated Survivin | Disrupts mitotic progression and promotes apoptosis. | mdpi.com |
| Nortopsentin Derivatives (class) | Can inhibit CDK1 and GSK3β | Implicates direct kinase inhibition as a potential mechanism of action. | mdpi.com |
Checkpoint Activation Mechanisms
Cell cycle checkpoints are critical regulatory pathways that ensure the fidelity of cell division by monitoring for and responding to various forms of cellular stress, such as DNA damage or incomplete replication. nih.gov These checkpoints can induce a temporary arrest at specific phases of the cell cycle (G1, S, or G2/M) to allow for repair before proceeding, thereby preventing the propagation of errors that could lead to genomic instability and cancer. nih.govnih.gov Many conventional cancer therapies, which are often genotoxic, rely on activating these checkpoints to halt cell proliferation. nih.gov
However, many cancer cells have defective checkpoint pathways, which can make them more reliant on the remaining functional checkpoints for survival. nih.govresearchgate.net This creates a vulnerability that can be exploited therapeutically. Targeting and inhibiting a key checkpoint protein, such as Chk1, in p53-defective cancer cells can abrogate the cell cycle arrest induced by DNA damage, forcing the cell into a lethal mitosis. researchgate.net
While the activation or inhibition of cell cycle checkpoints is a known mechanism for many antiproliferative agents, the specific effects of this compound on these pathways have not been detailed in the available scientific literature. Research on similar compounds suggests that inducing cell cycle arrest is a common antiproliferative strategy. nih.govresearchgate.net For instance, some agents cause a lengthening of the G1 phase and a reduction in the S and G2/M phases of the cell cycle. nih.gov Further investigation is required to determine if this compound exerts its effects through similar checkpoint activation mechanisms.
Programmed Cell Death Induction
This compound (also referred to as compound 2y) has demonstrated the ability to induce programmed cell death in cancer cells. acetherapeutics.com Studies on the EC109 esophageal cancer cell line show that treatment with this compound leads to an increased rate of apoptosis. acetherapeutics.com This induction of apoptosis is a key component of its excellent anti-proliferative activity observed against a range of cancer cell lines. acetherapeutics.com
The compound's cytotoxic effects have been quantified, showing potent inhibition of several cancer cell lines.
Antiproliferative Activity of Agent-4
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| EC109 | Esophageal Carcinoma | 0.13 ± 0.01 |
| TE-1 | Esophageal Carcinoma | 0.27 ± 0.02 |
| MGC-803 | Gastric Cancer | 0.20 ± 0.01 |
| MCF-7 | Breast Cancer | 0.35 ± 0.03 |
Data sourced from MedChemExpress and intended for research reference only.
Apoptosis Pathway Activation (Intrinsic and Extrinsic)
Apoptosis, or programmed cell death, is a highly regulated process essential for normal tissue homeostasis. It is broadly divided into two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of a family of proteases called caspases, which execute the final stages of cell death. youtube.com
The available research indicates that this compound's mechanism involves the intrinsic pathway, as evidenced by its direct impact on mitochondrial function. acetherapeutics.com
Caspase Activation Cascades
The activation of caspases is a hallmark of apoptosis. The process is hierarchical, starting with the activation of initiator caspases (like caspase-8 for the extrinsic pathway and caspase-9 for the intrinsic pathway). wikipedia.org These initiator caspases then cleave and activate executioner caspases (such as caspase-3 and -7), which are responsible for dismantling the cell by cleaving a multitude of cellular proteins. youtube.com In some contexts, other caspases like human caspase-4 can also play a role, often by activating caspase-1 within protein complexes called inflammasomes. nih.gov
While the induction of apoptosis by this compound strongly implies the involvement of a caspase cascade, specific studies detailing which initiator and executioner caspases are activated by this particular compound are not yet available.
Bcl-2 Family Protein Modulation (Bax/Bcl-2 ratio)
The intrinsic apoptotic pathway is tightly controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). researchgate.netnih.gov The balance between these opposing factions is critical for cell survival. The ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 is often considered a rheostat that determines a cell's susceptibility to apoptosis. researchgate.netnih.gov An increase in the Bax/Bcl-2 ratio favors the release of cytochrome c from the mitochondria, a key step in activating the caspase cascade. nih.govnih.gov
The specific mechanism by which this compound may modulate the expression or function of Bcl-2 family proteins has not been elucidated. Further research is needed to determine if the compound alters the Bax/Bcl-2 ratio to promote apoptosis.
Mitochondrial Membrane Potential Disruption
A critical event in the intrinsic apoptotic pathway is the loss of the mitochondrial membrane potential (ΔΨm). news-medical.net The disruption of ΔΨm is often linked to the activation of pro-apoptotic Bcl-2 family proteins and leads to the opening of mitochondrial pores, releasing pro-apoptotic factors into the cytoplasm. nih.govmdpi.com
Research has specifically shown that this compound reduces the mitochondrial membrane potential in EC109 cancer cells. acetherapeutics.com This finding provides direct evidence that the compound engages the mitochondrial pathway to induce apoptosis and is a key aspect of its mechanism of action. acetherapeutics.com This disruption of mitochondrial function, coupled with an observed increase in Reactive Oxygen Species (ROS), contributes to the compound's cytotoxic effects. acetherapeutics.com
Autophagy Modulation and Autophagic Cell Death
Autophagy is a cellular catabolic process where cytoplasmic components are degraded within lysosomes. It plays a dual role in cancer; it can act as a pro-survival mechanism, helping cancer cells endure stress, or it can be a form of programmed cell death known as autophagic cell death. nih.govnih.gov Some anticancer agents induce a protective autophagic response in tumor cells, and inhibiting this response can enhance the drug's therapeutic efficacy. mdpi.com Conversely, other compounds are being developed to specifically induce autophagic cell death, particularly in apoptosis-resistant cancers. nih.gov
There is currently no available research data describing the effects of this compound on autophagic pathways. It is unknown whether the compound induces autophagy, inhibits it, or has no effect on this process. Therefore, it remains to be determined if autophagy modulation is a component of the cellular response to this compound.
Necroptosis and Ferroptosis Induction
Necroptosis is a form of regulated cell death that is independent of caspases and is primarily mediated by receptor-interacting protein kinase 1 (RIPK1), RIPK3, and mixed lineage kinase domain-like protein (MLKL). meddocsonline.orgnih.gov It serves as an alternative cell death pathway when apoptosis is inhibited. nih.gov In contrast, ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. researchgate.netmdpi.com This process is distinct from apoptosis and necroptosis and is driven by the disruption of antioxidant defenses, particularly the glutathione (B108866) (GSH)/glutathione peroxidase 4 (GPX4) system. mdpi.com
Research indicates that "this compound" induces ferroptosis. researchgate.net Studies on NCI-H522 cells have shown that compound 4 has similar effects to known ferroptosis inducers like erastin (B1684096) and sulfasalazine (B1682708) (SSZ). researchgate.net The mechanism involves the elevation of reactive oxygen species (ROS), which can be blocked by β-mercaptoethanol (βME), and an increase in lipid oxidation, a hallmark of ferroptosis. researchgate.net This lipid oxidation can be prevented by the lipid ROS scavenger liproxstatin. researchgate.net The induction of ferroptosis by some compounds is linked to the inhibition of GPX4, which is responsible for detoxifying lipid peroxides. researchgate.net
Ferroptosis can be triggered by either depleting glutathione or directly inhibiting GPX4. researchgate.netmdpi.com Drugs that induce ferroptosis are often classified based on their targets. Type I ferroptosis inducers, such as erastin, block the xCT- cystine/glutamate antiporter, which is necessary for glutathione synthesis. researchgate.net
While the primary focus of research on "this compound" has been on ferroptosis, it is important to note that necroptosis can be induced by various stimuli and represents a potential therapeutic avenue in cancer treatment, especially for apoptosis-resistant tumors. nih.gov Compounds like staurosporine (B1682477) have been shown to trigger necroptosis in certain cancer cells when caspase activity is blocked. meddocsonline.org
Table 1: Comparison of Cell Death Mechanisms
| Feature | Necroptosis | Ferroptosis |
|---|---|---|
| Key Mediators | RIPK1, RIPK3, MLKL meddocsonline.orgnih.gov | Iron, Lipid Peroxides, GPX4 researchgate.netmdpi.com |
| Primary Trigger | Inhibition of caspases, death receptor signaling meddocsonline.orgnih.gov | Disruption of glutathione metabolism, GPX4 inhibition researchgate.netmdpi.com |
| Morphological Hallmarks | Cell swelling, plasma membrane rupture meddocsonline.org | Lipid peroxidation, mitochondrial shrinkage |
| Inhibitors | Necrostatin-1 (inhibits RIPK1) meddocsonline.org | Ferrostatin-1, Liproxstatin-1 (lipid ROS scavengers) researchgate.netnih.gov |
| "this compound" Involvement | Not explicitly documented | Induces ferroptosis in NCI-H522 cells researchgate.net |
Angiogenesis Inhibition Mechanisms
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with necessary nutrients and oxygen. nih.govnih.gov The inhibition of angiogenesis is a key strategy in cancer therapy. nih.gov This process is regulated by a complex network of signaling molecules, including growth factors like vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF), and fibroblast growth factor (FGF), as well as their corresponding receptor tyrosine kinases. nih.gov
The mechanisms of angiogenesis inhibition are diverse and target various stages of blood vessel formation. cancer.gov One primary approach is to block the activity of pro-angiogenic factors. For instance, monoclonal antibodies can bind to VEGF, preventing it from activating its receptor on endothelial cells. cancer.gov Other inhibitors target the receptor tyrosine kinases themselves or downstream signaling pathways like MAPK and PI3K. nih.gov
Some compounds, such as 2-Methoxyestradiol, have been shown to inhibit angiogenesis, contributing to their antitumor effects. wikipedia.org Similarly, the suppression of angiopoietin-like 4 (ANGPTL4) has been demonstrated to inhibit angiogenesis by reprogramming endothelial cell metabolism. nih.gov This leads to increased fatty acid uptake and oxidation while decreasing glucose utilization necessary for the activation of endothelial cells. nih.gov
While direct evidence linking "this compound" to specific angiogenesis inhibition pathways is not extensively detailed in the provided context, the general mechanisms of anti-angiogenic agents provide a framework for understanding its potential actions. The inhibition of signaling pathways crucial for endothelial cell proliferation, migration, and survival is a common strategy. nih.gov
Table 2: Key Molecules in Angiogenesis and Their Inhibitors
| Molecule | Function in Angiogenesis | Example of Inhibitor/Strategy |
|---|---|---|
| VEGF | Stimulates endothelial cell growth and proliferation cancer.gov | Monoclonal antibodies that bind to VEGF cancer.gov |
| VEGF Receptor | Transduces VEGF signal into endothelial cells cancer.gov | Small molecule kinase inhibitors |
| PDGF | Promotes pericyte recruitment and vessel maturation nih.gov | Kinase inhibitors targeting PDGF receptor |
| FGF | Stimulates endothelial cell proliferation and migration nih.gov | FGF traps, kinase inhibitors |
| ANGPTL4 | Regulates endothelial cell metabolism and function nih.gov | Suppression of ANGPTL4 expression nih.gov |
Metastasis and Invasion Inhibition
Metastasis, the spread of cancer cells from the primary tumor to distant sites, is a major cause of cancer-related mortality. nih.govnih.gov This complex process involves cell invasion, migration, and colonization of secondary tissues. nih.gov The inhibition of metastasis and invasion is a critical goal of cancer therapy. frontiersin.org
The mechanisms of metastasis and invasion are multifaceted, involving the degradation of the extracellular matrix (ECM) by enzymes like matrix metalloproteinases (MMPs), changes in cell adhesion, and increased cell motility. nih.gov The epithelial-mesenchymal transition (EMT) is a key process that allows cancer cells to acquire migratory and invasive properties. mdpi.com
Several therapeutic agents aim to inhibit these processes. "Migrastatics" are a class of drugs that specifically interfere with the invasion and migration of cancer cells. nih.gov Some of these agents target the actin cytoskeleton, which is essential for both amoeboid and mesenchymal types of cancer cell movement. nih.gov For example, compounds that destabilize or stabilize actin filaments can impair cell invasion. nih.gov
Research has shown that certain compounds can inhibit metastasis by modulating specific signaling pathways. For instance, some phenothiazine-1,2,3-triazole hybrids have been found to inhibit cancer cell migration by regulating the expression of N-cadherin, E-cadherin, and vimentin, and by modulating the Wnt/β-catenin signaling pathway. mdpi.com Similarly, mangiferin (B1668620) has been shown to inhibit tumor cell motility and lung metastasis. nih.gov
While the precise mechanisms by which "this compound" inhibits metastasis and invasion are not fully elucidated in the provided information, its role as an antiproliferative agent suggests it may also impact these processes, which are often linked to cell proliferation.
Table 3: Cellular Processes and Molecular Targets in Metastasis Inhibition
| Cellular Process | Molecular Target/Pathway | Example of Inhibitory Action |
|---|---|---|
| Cell Invasion | Matrix Metalloproteinases (MMPs) nih.gov | Inhibition of MMP activity to prevent ECM degradation. nih.gov |
| Cell Migration | Actin Cytoskeleton nih.gov | Disruption of actin dynamics by stabilizing or destabilizing agents. nih.gov |
| Epithelial-Mesenchymal Transition (EMT) | Cadherins, Vimentin mdpi.com | Regulation of EMT marker expression to maintain an epithelial phenotype. mdpi.com |
| Signaling Pathways | Wnt/β-catenin mdpi.com | Modulation of signaling pathways that promote cell motility. mdpi.com |
Senescence Induction
Cellular senescence is a state of stable cell cycle arrest that can be triggered by various stresses, including DNA damage and oncogene activation. nih.govnih.gov It is characterized by distinct phenotypic changes, including the secretion of a complex mix of factors known as the senescence-associated secretory phenotype (SASP). nih.gov Senescence can act as a tumor-suppressive mechanism by preventing the proliferation of damaged or pre-neoplastic cells. nih.gov
The induction of senescence is a recognized outcome of many conventional cancer therapies, including chemotherapy and radiation. nih.govmdpi.com This therapy-induced senescence (TIS) is often initiated by DNA damage, leading to the activation of tumor suppressor pathways like p53/p21 and p16INK4a/RB. nih.govembopress.org For example, alkylating agents such as temozolomide (B1682018) and busulfan (B1668071) have been shown to induce senescence in various cancer cell lines. mdpi.com
Senescence can be a double-edged sword in cancer. While the initial growth arrest is beneficial, the accumulation of senescent cells can, through their SASP, promote inflammation, tumor progression, and metastasis. nih.gov This has led to the development of "senolytics," drugs that selectively eliminate senescent cells, as a potential complementary cancer therapy. nih.gov
Table 4: Inducers and Pathways of Cellular Senescence
| Inducer Type | Example Compound/Stimulus | Key Signaling Pathway(s) |
|---|---|---|
| DNA Damaging Agents | Doxorubicin (B1662922), Bleomycin embopress.org | p53/p21, p16INK4a/RB nih.govembopress.org |
| Alkylating Agents | Temozolomide, Busulfan mdpi.com | ATR-CHK1, Erk-p38MAPK mdpi.com |
| Oncogene Activation | Ras overexpression nih.gov | p53/p21, p16INK4a/RB |
| Monoclonal Antibodies | Rituximab, Obinutuzumab mdpi.com | Not specified |
Preclinical Efficacy Studies of Antiproliferative Agent 4
In Vitro Efficacy in Advanced Cellular Models
The antiproliferative potency of 4,11-bis[(2-{[acetimido]amino}ethyl)amino]anthra[2,3-b]thiophene-5,10-dione was assessed against a panel of cancer cell lines grown in traditional 2D monolayer cultures. The compound demonstrated notable efficacy, inhibiting the viability of several leukemia and colon carcinoma cell lines. nih.gov Following a 72-hour exposure period, the concentration required to inhibit cell viability by 50% (IC₅₀) was determined to be in the micromolar range, as detailed in the table below. nih.gov
Another compound identified as Antiproliferative agent-4 (compound 2y) has demonstrated excellent anti-proliferative activity against certain cancer cell lines, such as the human esophageal cancer cell line EC109. medchemexpress.commedchemexpress.commedchemexpress.com In these cells, the agent was shown to reduce the mitochondrial membrane potential while increasing the rate of apoptosis and the level of reactive oxygen species (ROS). medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com
Table 1: In Vitro Antiproliferative Activity of 4,11-bis[(2-{[acetimido]amino}ethyl)amino]anthra[2,3-b]thiophene-5,10-dione in 2D Cell Culture Models
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| L1210 | Leukemia | 5-10 |
| Molt4/C8 | Leukemia | 5-10 |
| CEM | Leukemia | 5-10 |
| K562 | Leukemia | 5-10 |
| HCT116 | Colon Carcinoma | 5-10 |
Data sourced from a 72-hour exposure study. nih.gov
Based on the available research, there is no specific information regarding the in vitro efficacy of this antiproliferative agent in 3D spheroid or organoid models.
Currently, there is no published data detailing the efficacy of this compound in co-culture systems that mimic the tumor microenvironment by including cell types such as stromal cells.
Preclinical studies evaluating the efficacy of this specific antiproliferative agent in patient-derived cell lines have not been reported in the available literature.
A significant finding in the preclinical evaluation of 4,11-bis[(2-{[acetimido]amino}ethyl)amino]anthra[2,3-b]thiophene-5,10-dione is its marked potency against drug-resistant cancer cells. nih.gov The compound was tested against sublines designed to be resistant to doxorubicin (B1662922), a structurally related antitumor DNA intercalator. nih.gov Notably, the agent demonstrated similar potency against cancer cells expressing the transmembrane transporter P-glycoprotein (a common mechanism of multidrug resistance) and those with a p53 gene deletion, which can confer resistance to conventional chemotherapy. nih.gov This suggests that the compound may be effective in overcoming these common mechanisms of drug resistance. nih.govplos.org
In Vivo Efficacy in Animal Models
While detailed in vivo studies for 4,11-bis[(2-{[acetimido]amino}ethyl)amino]anthra[2,3-b]thiophene-5,10-dione are not extensively documented in the reviewed sources, a related compound designated as this compound (compound 2y) has been shown to inhibit tumor growth in nude mice models. medchemexpress.com
Another compound, the resveratrol (B1683913) analogue 4,4′-dihydroxy-trans-stilbene (4,4′-DHS), also referred to as an antiproliferative agent, has demonstrated in vivo efficacy. nih.govamazonaws.com Studies in various mouse xenograft models, including pancreatic, ovarian, and colorectal cancer, showed that 4,4′-DHS could disrupt the DNA replication pathway, leading to apoptosis. nih.gov In a melanoma murine model, it caused a significant reduction in tumor size, and in a separate model, it showed antimetastatic effects in the lungs. nih.gov
Xenograft Models (e.g., subcutaneous, orthotopic)
No specific studies detailing the use of "this compound" in either subcutaneous or orthotopic xenograft models were identified. While it has been stated that the compound inhibits tumor growth in nude mice, the specific cancer cell lines used to create the xenografts, the methods of implantation, and the resulting data are not described in the available literature.
Syngeneic Mouse Models
There is no information available in the public domain regarding the evaluation of "this compound" in syngeneic mouse models. These models, which utilize immunocompetent mice, are crucial for assessing the interplay between a potential therapeutic agent and the immune system in combating cancer, and such data for this compound is currently absent.
Genetically Engineered Mouse Models (GEMMs)
No published research could be found that describes the testing of "this compound" in genetically engineered mouse models (GEMMs). These models, which develop tumors in a manner that more closely mimics human disease, are a vital component of preclinical evaluation, yet no such studies involving this specific agent have been made public.
Assessment of Tumor Growth Inhibition and Regression
Although general claims of tumor growth inhibition exist, specific quantitative data from preclinical studies are not available. Detailed findings on the degree of tumor growth inhibition, any instances of tumor regression, and the statistical significance of these results are absent from the accessible scientific record.
Immunohistochemical and Molecular Biomarker Analysis in Animal Tissues
There are no publicly available reports on immunohistochemical or molecular biomarker analysis of animal tissues following treatment with "this compound." Such analyses are critical for understanding the mechanism of action of a compound within the tumor microenvironment, and this information is currently not disclosed for this agent.
Selectivity Studies in Preclinical Models
Specific preclinical studies assessing the selectivity of "this compound" for cancer cells over normal cells are not described in the available literature.
Structure Activity Relationship Sar Studies of Antiproliferative Agent 4 and Its Analogues
Identification of Key Structural Determinants for Antiproliferative Potency
The antiproliferative potency of "Antiproliferative agent-4" and its analogues is intricately linked to their chemical structures. Research has identified several key determinants that significantly influence their activity against cancer cell lines.
One critical aspect is the stereoisomeric configuration of the double bond within the molecular scaffold, which has been reported to be crucial for biological activity. mdpi.com Modifications to the core structure, such as the introduction of different functional groups, can dramatically alter the antiproliferative effects. For instance, in a series of novel combretastatin (B1194345) A-4 analogues, the introduction of carboxylic acid, ester, and amide moieties at the ethylene (B1197577) bridge was explored. mdpi.com While most of these synthesized compounds showed limited effect on cell proliferation, certain derivatives, namely compounds 8 and 20 , exhibited the most significant cytotoxic effects. mdpi.com
In another study focusing on quinoxaline (B1680401) derivatives, the initial structure-activity elucidation revealed that lead compounds 2 and 4 demonstrated good activity compared to some substituted amide derivatives. mdpi.com The antiproliferative activity of these compounds was tested against various cancer cell lines, including prostate (PC-3), ovarian (HeLa), colon (HCT-116), and breast (MCF-7) cancers. mdpi.com Compound 6k from this series showed the highest activity, with IC50 values comparable to the standard drug doxorubicin (B1662922) across the tested cell lines. mdpi.com
The nature of the substituent on the aromatic rings also plays a vital role. For example, in a series of thiopyran analogues, the compound with a methoxy (B1213986) group (4a ) exhibited the most potent antiproliferative effect against MCF-7 and HCT-15 cancer cells, suggesting that the electronic and steric properties of the substituent are important for activity. nih.gov Similarly, for a series of UC-112 analogues, introducing a fluoro group (4a ) to the phenyl ring increased activity in three of the four cancer cell lines tested. plos.org The most active compound in this series, 4g , demonstrated a four-fold improvement in average GI50 values across the NCI-60 cancer cell line panel compared to the parent compound UC-112. plos.org
The following table summarizes the antiproliferative activity of selected analogues from different studies:
| Compound Series | Most Active Analogue(s) | Key Structural Feature(s) | Cancer Cell Line(s) | IC50/GI50 Values |
| Combretastatin A-4 Analogues | 8 , 20 | Ester and amide moieties | MDA, A549, and others | 18.8 - 32.7 µM mdpi.com |
| Quinoxaline Derivatives | 6k | N-alkyl propanamide with specific substituent | HeLa, HCT-116, MCF-7, PC-3 | 6.93 - 12.17 µM mdpi.com |
| Thiopyran Analogues | 4a | Methoxy group on the aryl ring | MCF-7, HCT-15 | 4.5 µM (MCF-7), 3.5 µM (HCT-15) nih.gov |
| UC-112 Analogues | 4g | Specific substitution on the C ring | NCI-60 panel | Average GI50 of 0.5 µM plos.org |
| Pyrazolo-pyrimidinones | 5a, 5e, 5g, 5h | Hydrazide-hydrazone tether | MCF-7 | Not specified in provided text nih.gov |
These findings collectively underscore that the antiproliferative potency of "this compound" analogues is a multifactorial property, with the stereochemistry, nature and position of substituents, and the core scaffold all playing critical roles.
Elucidation of Structural Features Influencing Selectivity
The selectivity of an antiproliferative agent, its ability to preferentially target cancer cells over normal cells, is a critical factor in the development of effective and safe cancer therapies. SAR studies have shed light on the structural features that influence the selectivity of "this compound" and its analogues.
In some cases, high antiproliferative potency does not translate to high selectivity. For instance, while certain combretastatin A-4 analogues showed cytotoxicity, no selectivity was observed against tumor cell lines when compared to a non-tumor cell line. mdpi.com This suggests that the structural modifications in those particular analogues did not confer a preferential interaction with cancer cells.
Conversely, other studies have identified structural modifications that enhance selectivity. For example, in a series of 16-azidomethyl-estrone analogues, compounds 16AABE and 16BABE with a 17-keto function were found to be more active than the reference agent cisplatin (B142131). nih.gov Importantly, the ratios of IC50 values obtained against cancer cells and normal NIH/3T3 fibroblasts were below 1 (ranging from 0.166 to 0.429), indicating reliable cancer selectivity. nih.gov
The nature of the substituents can also dictate selectivity. In a study of 5-methoxyindole (B15748) tethered C-5 functionalized isatins, compound 5o was found to inhibit cell growth in both tumor and normal cells. nih.gov However, it demonstrated threefold selectivity, which was better than the 1.4-fold selectivity displayed by the standard drug sunitinib. nih.gov This highlights the potential of specific functional groups to improve the therapeutic index.
The following table provides examples of analogues and their reported selectivity:
| Compound Series | Analogue(s) with Notable Selectivity | Structural Feature(s) | Basis of Selectivity |
| 16-Azidomethyl-estrone Analogues | 16AABE , 16BABE | 17-keto function | IC50 ratio (cancer vs. normal cells) < 1 nih.gov |
| 5-Methoxyindole-isatin Hybrids | 5o | N-benzyl moiety on isatin | Threefold selectivity over normal cells nih.gov |
| Ferrocene-Modified TKIs | 9 , 14 | Ferrocene and specific linkers | Favorable toxicity towards malignant cells mdpi.com |
| Combretastatin A-4 Analogues | Not specified | Ester and amide moieties | No selectivity observed mdpi.com |
These findings illustrate that achieving selectivity is a nuanced aspect of drug design, where specific structural elements can guide the compound to interact preferentially with targets or pathways that are more critical for cancer cell survival.
Role of Specific Functional Groups on Molecular Interactions
The specific functional groups present in "this compound" and its analogues are the primary drivers of their molecular interactions with biological targets, thereby dictating their antiproliferative activity. SAR studies have been instrumental in deciphering the roles of these functional groups.
The presence of hydrogen bond donors and acceptors is a recurring theme in the molecular interactions of these compounds. For instance, in a study of quinoxaline derivatives, the docking results highlighted the crucial role of the quinoxaline ring and its substituents in binding to the HDAC6 Zf-UBD domain. mdpi.com Compound 4 , an active derivative, was shown to interact with Tyr 1184 through a hydrogen bond. mdpi.com
Hydrophobic interactions also play a significant role. In the case of the antiproliferative factor (APF), a glycosylated nonapeptide, its activity is correlated with the hydrophobic clustering of specific amino acid residues (4A, 6V, and 8V). nih.gov The flexible hydrophobic peptide tail adopts collapsed conformations, and these interactions are critical for its biological function. nih.gov
The introduction of specific chemical moieties can significantly alter the binding mode and potency. For example, in a series of UC-112 analogues, the introduction of a fluoro group to the phenyl ring led to increased activity. plos.org This suggests that the electronic properties of the fluoro group contribute favorably to the molecular interactions. Similarly, the methoxy group in a series of thiopyran analogues was found to enhance antiproliferative activity, likely due to its steric and/or electronic properties. nih.gov
The nature of the linker between different parts of the molecule is also critical. In purine-hydrazone scaffolds designed as dual EGFR/HER2 inhibitors, the hydrazone linker (–NH–N=CH–) was proposed to interact with amino acid residues in the linker region of the kinase domain, thereby enhancing antiproliferative activity and target selectivity. mdpi.com
The following table summarizes the role of specific functional groups in molecular interactions for different analogue series:
| Compound Series | Key Functional Group(s) | Role in Molecular Interactions |
| Quinoxaline Derivatives | Quinoxaline ring, substituents | Hydrogen bonding with Tyr 1184, π-π stacking with Trp 1182 mdpi.com |
| Antiproliferative Factor (APF) | Hydrophobic amino acids (Ala, Val) | Hydrophobic clustering, influencing peptide conformation nih.gov |
| UC-112 Analogues | Fluoro group on phenyl ring | Favorable electronic interactions enhancing potency plos.org |
| Thiopyran Analogues | Methoxy group on aryl ring | Enhanced antiproliferative activity through steric/electronic effects nih.gov |
| Purine-Hydrazone Scaffolds | Hydrazone linker | Interaction with linker region of kinase domain, enhancing activity and selectivity mdpi.com |
These examples demonstrate that a deep understanding of the contribution of individual functional groups to molecular interactions is essential for the rational design of new and improved "this compound" analogues.
Conformational Analysis and Bioactive Conformations
The three-dimensional shape, or conformation, of a molecule is a critical determinant of its biological activity. Conformational analysis aims to identify the low-energy, biologically active conformations of "this compound" and its analogues, providing insights into how they fit into their biological targets.
For flexible molecules, the bioactive conformation may not be the lowest energy conformation in solution. The antiproliferative factor (APF), a highly flexible glycosylated nonapeptide, adopts collapsed conformations that are separated by low energy barriers. nih.gov Computational analysis revealed that APF activity is linked to hydrophobic clustering involving specific amino acid residues, and the peptide's conformations are highly sensitive to single point mutations. nih.gov
In a study of combretastatin A-4 analogues, the crystal structure of a benzyl (B1604629) ester derivative (7 ) was determined using X-ray diffraction. mdpi.com This revealed a non-planar conformation for the molecule, with specific torsion angles defining its three-dimensional shape. mdpi.com The knowledge of this crystal structure was crucial for identifying the configuration of the double bond in the synthesized analogues, a feature known to be critical for biological activity. mdpi.com
The conformational flexibility of linkers within a molecule can also be a key factor. For some degraders, high flexibility in the linker can be unfavorable for their efficiency. acs.org Therefore, strategies to restrict the flexibility and conformation of linkers, such as introducing rigid cyclic structures, are employed to improve activity. acs.org
Computational methods are often used to explore the conformational space of molecules. For instance, the analysis of distance distributions between specific amide protons in APF derivatives helped to establish a potential structural descriptor of activity, linking proximity to the sampled conformations of the peptide backbone. nih.gov
The following table highlights key findings from conformational analyses of "this compound" related compounds:
| Compound/Series | Method of Analysis | Key Conformational Findings |
| Antiproliferative Factor (APF) | Computational Analysis | Adopts collapsed, flexible conformations; activity linked to hydrophobic clustering nih.gov |
| Combretastatin A-4 Analogue (7 ) | X-ray Crystallography | Non-planar conformation; defined torsion angles; crucial for determining double bond configuration mdpi.com |
| HyT-based Degraders | SAR Studies | High linker flexibility can be unfavorable; rigid linkers can improve activity acs.org |
Understanding the bioactive conformations of "this compound" and its analogues is essential for designing molecules with improved shape complementarity to their biological targets, which can lead to enhanced potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org These models can then be used to predict the activity of new, untested compounds, thereby guiding the design and optimization of more potent antiproliferative agents. nih.gov
QSAR models are built by correlating molecular descriptors (numerical representations of chemical structure) with experimental biological data, such as IC50 values. wikipedia.org These models can be two-dimensional (2D-QSAR), considering topological and physicochemical properties, or three-dimensional (3D-QSAR), which also incorporates the 3D spatial arrangement of atoms. nih.gov
Several studies have successfully employed QSAR to model the antiproliferative activity of various compound classes. For example, a linear QSAR model was developed for a series of 4-aryl-4H-chromenes to predict their ability to induce apoptosis. nih.gov This model was built using multiple linear regression (MLR) and validated through cross-validation, an external test set, and Y-randomization to ensure its predictive power. nih.gov
In another study, QSAR analysis was applied to a series of aminohydroxyguanidine derivatives. nih.gov The results indicated that the cytotoxicity of these compounds correlated well with electronic and lipophilic parameters, providing guidelines for further structural modifications to minimize toxicity. nih.gov
The development of a QSAR model typically involves several steps:
Data Set Preparation: A set of compounds with known biological activities is compiled.
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound.
Model Building: Statistical methods, such as MLR or machine learning algorithms, are used to build a model that correlates the descriptors with the activity. japsonline.com
Model Validation: The model's predictive ability is rigorously tested using internal and external validation techniques. nih.gov
The ultimate goal of QSAR is to create a predictive tool that can accelerate the drug discovery process by prioritizing the synthesis of compounds with a high probability of being active. youtube.com
In Silico Docking and Molecular Dynamics Simulations of "this compound"
In silico molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand (like "this compound") to its biological target at an atomic level. These methods provide valuable insights into the binding mode, key interactions, and stability of the ligand-target complex, which can guide the design of more potent inhibitors.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. For instance, in a study of ferrocene-modified tyrosine kinase inhibitors, docking simulations were used to understand their interactions with the BCR-ABL kinase domain. mdpi.com Similarly, docking studies of pyrazolo-pyrimidinone derivatives highlighted their high binding affinity towards the epidermal growth factor receptor (EGFR). nih.gov
The process of molecular docking typically involves:
Preparation of the ligand and receptor structures.
Defining the binding site on the receptor.
Running the docking algorithm to generate and score different binding poses.
Analyzing the top-scoring poses to identify key interactions.
MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of its stability and the characterization of conformational changes. For example, MD simulations of 4-aminoquinoline-thiazolidinone hybrid analogues were used to identify probable binding residues of the TLR4 receptor, which may play a significant role in their anti-inflammatory and anticancer activities. nih.gov
In a study of new afatinib-derived molecules targeting the mutated BCR-ABL T315I protein, a redocking study was first performed to validate the docking protocol, ensuring the accuracy of the predicted binding poses. mdpi.com The complexes were then further studied to elucidate the most relevant interactions. mdpi.com
The combination of docking and MD simulations can provide a comprehensive understanding of the molecular basis of a compound's activity. For example, in the study of quinoxaline derivatives as HDAC6 inhibitors, docking was used to predict the binding mode, and the results were further refined using MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) calculations to estimate the binding free energy, which showed a good correlation with the experimental IC50 values. mdpi.com
Characterizing the binding site of "this compound" on its target protein is fundamental to understanding its mechanism of action and for designing more specific and potent inhibitors. In silico methods, in conjunction with experimental data, are invaluable for this purpose.
The binding site is a specific pocket or groove on the surface of the target protein where the ligand binds. The nature of the amino acid residues lining this pocket determines the types of interactions that can occur (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions).
For example, in the case of quinoxaline-based HDAC6 inhibitors, the docking study revealed a specific binding pattern within the zinc finger ubiquitin-binding domain (HDAC6 Zf-UBD). mdpi.com The quinoxaline ring and its substituents were found to be crucial for binding, with specific interactions like π-π stacking with Trp 1182 and hydrogen bonding with Tyr 1184 being identified for active compounds. mdpi.com
In the context of tyrosine kinase inhibitors, the ATP-binding site is a common target. For ferrocene-modified imatinib (B729) and nilotinib (B1678881) analogues, while they were designed to bind to the ATP pocket of BCR-ABL, their activity profiles against different cell lines suggested that they might have varying interactions within the kinase domain. mdpi.com For instance, some analogues maintained productive binding within the ATP pocket in certain cellular contexts but were inactive in others, indicating subtle differences in the binding site or the compound's ability to adapt to it. mdpi.com
The characterization of the binding site often involves identifying key amino acid residues that are essential for ligand recognition and binding. This information can be used to design new analogues with improved interactions with these residues, potentially leading to higher affinity and potency.
Ligand-Target Interaction Analysis of "this compound"
The biological activity of a compound is intrinsically linked to its interaction with specific molecular targets. For "this compound," also identified as 4,11-bis[(2-{[acetimido]amino}ethyl)amino]anthra[2,3-b]thiophene-5,10-dione, detailed studies have elucidated its binding mechanisms, particularly with nucleic acid structures. nih.govfrontiersin.org This analysis is crucial for understanding its mode of action and for the rational design of more potent and selective analogues.
The primary molecular target identified for "this compound" is the G-quadruplex (G4) DNA structure. nih.govfrontiersin.org These are non-canonical four-stranded DNA structures formed in guanine-rich sequences, which are prevalent in regions of the genome critical for cell proliferation, such as telomeres and the promoter regions of oncogenes. nih.govnih.gov The stabilization or disruption of these structures by small molecules can interfere with key cellular processes like DNA replication and transcription, leading to cell cycle arrest and apoptosis. researchgate.net
Biophysical studies, including isothermal titration calorimetry (ITC), circular dichroism (CD), and UV absorption spectroscopy, have been employed to characterize the interaction between "this compound" and human telomeric G-quadruplex DNA. nih.govfrontiersin.org These investigations revealed that the compound exhibits a high affinity for the antiparallel G-quadruplex form of the human telomeric DNA sequence d(TTAGGG)₄, with an association constant (Kass) in the range of 10⁶ M⁻¹. nih.govfrontiersin.org
A remarkable and somewhat unusual finding is that "this compound" demonstrates an even higher affinity—approximately 100-fold greater—for an unordered single-stranded oligonucleotide that is incapable of forming a G-quadruplex structure. nih.govfrontiersin.org This suggests a complex binding mechanism that is not solely dependent on the pre-formed G-quadruplex architecture.
Furthermore, interaction with "this compound" induces significant conformational changes in the G-quadruplex structure. In the presence of sodium ions (Na⁺), the compound causes a dramatic perturbation, leading to an almost complete disordering of the G-quartets that form the core of the quadruplex. nih.govfrontiersin.org A degree of disorganization of the G-quartets is also observed in the presence of potassium ions (K⁺). nih.govfrontiersin.org This disruptive interaction contrasts with many other G-quadruplex ligands that primarily act by stabilizing the folded structure.
Molecular dynamics (MD) simulations have provided further insights into the ligand-target interaction at an atomic level. nih.govfrontiersin.org These computational models illustrate how a single molecule of "this compound" can bind in a manner that disrupts a G-quartet adjacent to a diagonal loop of the telomeric G-quadruplex. nih.govfrontiersin.org The simulations suggest that the planar anthrathiophenedione core of the molecule can intercalate or stack upon the G-quartet, while the flexible, positively charged side chains interact with the phosphate (B84403) backbone and grooves of the DNA structure. This binding mode appears to introduce steric and electronic perturbations that lead to the unfolding of the G-quadruplex. researchgate.net
The ability of "this compound" and its analogues to also interact with topoisomerase I has been noted, suggesting that these compounds may have multiple cellular targets. nih.gov The cytotoxic potency of these compounds has been correlated with their ability to inhibit both telomerase and topoisomerase I functions. nih.gov
Interactive Data Table: Binding Affinities of this compound
| DNA Structure | Binding Affinity (Kass, M⁻¹) | Reference |
|---|---|---|
| Human telomeric antiparallel G-quadruplex (d(TTAGGG)₄) | ~10⁶ | nih.govfrontiersin.org |
| Unordered oligonucleotide (d(TTAGGG TTAGAG TTAGGG TTAGGG)) | ~10⁸ | nih.govfrontiersin.org |
| Duplex DNA (d(TTAGGG)₄:d(CCCTAA)₄) | ~10⁶ | nih.govfrontiersin.org |
The systematic modification of the chemical structure of a lead compound is a fundamental strategy in medicinal chemistry to enhance its therapeutic properties and to understand the molecular features essential for its biological activity. Structure-activity relationship (SAR) studies on "this compound" and its analogues have focused on modifications of the side chains attached to the anthra[2,3-b]thiophene-5,10-dione core.
A series of analogues were synthesized by modifying the terminal amino group of the ethylenediamine (B42938) side chains at positions 4 and 11 of the tetracyclic system. nih.gov The antiproliferative activity of these novel compounds was evaluated against various tumor cell lines, including those expressing P-glycoprotein, a key protein involved in multidrug resistance. nih.gov
The research findings indicate that the nature of the N-substituent at the terminal amino group of the ethylenediamine moiety significantly influences the cytotoxicity of these compounds, particularly against P-glycoprotein-positive cells. nih.gov This suggests that these modifications can affect the compounds' ability to evade efflux pumps or to interact with their intracellular targets.
For instance, the introduction of specific substituents on the terminal nitrogen can modulate the compound's ability to inhibit key enzymes such as topoisomerase I and telomerase. nih.gov A clear correlation has been observed between the cytotoxic potency of selected compounds and their capacity to impair the function of these enzymes, which are considered major targets for the antitumor activity of this class of compounds. nih.gov
While detailed quantitative data for a broad range of analogues is not fully available in the public domain, the general trend indicates that balancing the hydrophilicity and charge of the side chains is crucial for optimizing target interaction and cellular uptake, ultimately influencing the antiproliferative potency. The presence of two cationic side chains has been identified as critical for a strong interaction with the target human telomeric G-quadruplex. nih.gov
Interactive Data Table: SAR of this compound Analogues
| Compound | Modification | Effect on Antiproliferative Activity | Reference |
|---|---|---|---|
| This compound | Terminal acetimido group | Baseline activity, potent G-quadruplex interaction | nih.govfrontiersin.org |
| Analogues with varied N-substituents | Modification of the terminal amino group of the ethylenediamine side chains | Cytotoxicity is highly dependent on the N-substituent, especially in P-glycoprotein-expressing cells. | nih.gov |
| Guanidine-containing derivatives | Replacement of amino groups with guanidine (B92328) groups | The number of cationic side chains (two) is critical for high affinity to telomeric G-quadruplex. | nih.gov |
Preclinical Strategies to Counter Resistance to Antiproliferative Agent 4
Characterization of Acquired Resistance Mechanisms
The development of resistance to gefitinib (B1684475) is a multifactorial process involving a complex interplay of genetic, epigenetic, and cellular adaptations. mdpi.comnih.gov These mechanisms enable cancer cells to evade the drug's inhibitory effects and resume proliferation and survival. Key resistance strategies include the upregulation of efflux pumps, alterations in the drug's target, activation of bypass signaling pathways, enhancement of DNA repair mechanisms, modulation of cell death pathways, and various genetic and epigenetic modifications. mdpi.comnih.gov
Efflux Pump Upregulation (e.g., ABC transporters)
A prominent mechanism of drug resistance involves the increased expression and activity of ATP-binding cassette (ABC) transporters, which function as cellular efflux pumps. nih.govaacrjournals.org These membrane proteins actively transport a wide variety of substrates, including therapeutic agents like gefitinib, out of the cell, thereby reducing the intracellular drug concentration to sub-therapeutic levels. nih.govscienceopen.com
Studies have identified several ABC transporters implicated in gefitinib resistance. Notably, the overexpression of breast cancer resistance protein (BCRP/ABCG2) has been shown to confer resistance to gefitinib. scienceopen.com Gefitinib acts as both a substrate and an inhibitor of BCRP/ABCG2. scienceopen.com Increased expression of BCRP/ABCG2 in gefitinib-resistant cells facilitates the efflux of the drug, and co-treatment with BCRP/ABCG2 inhibitors can enhance the anti-tumor activity of gefitinib. scienceopen.com
Another significant transporter is the ATP binding cassette subfamily C member 10 (ABCC10), also known as multidrug resistance protein 7 (MRP7). nih.gov Research has demonstrated that both mRNA and protein levels of ABCC10 are significantly elevated in NSCLC cells with acquired resistance to gefitinib. nih.gov In vitro transport assays have confirmed that ABCC10 can actively efflux gefitinib, and its overexpression leads to decreased intracellular accumulation and reduced sensitivity to the drug. nih.gov
Interestingly, while gefitinib is a substrate for some ABC transporters, it can also act as an inhibitor of others, such as P-glycoprotein (MDR1/ABCB1). aacrjournals.orgscienceopen.com This suggests a complex interaction where gefitinib might reverse resistance to other chemotherapeutic agents in certain contexts but is itself susceptible to efflux by different transporters. aacrjournals.orgnih.gov
Interactive Table: ABC Transporters in Gefitinib Resistance
| Transporter | Alias | Role in Gefitinib Resistance | Mechanism |
| ABCG2 | BCRP | Confers resistance | Acts as an efflux pump for gefitinib. scienceopen.com |
| ABCC10 | MRP7 | Contributes to acquired resistance | Actively transports gefitinib out of the cell, reducing intracellular concentration. nih.gov |
| ABCB1 | P-glycoprotein, MDR1 | Gefitinib is an inhibitor, not a substrate | Gefitinib can inhibit its function, potentially reversing resistance to other drugs. aacrjournals.orgscienceopen.com |
Alterations in Drug Targets
The primary target of gefitinib is the EGFR tyrosine kinase. nih.gov Alterations in the EGFR gene itself are a major cause of acquired resistance. The most common of these is a secondary mutation in exon 20, the T790M mutation, which is found in approximately 50% of patients who relapse after initial treatment with gefitinib or erlotinib. nih.govnih.gov This mutation increases the affinity of the ATP-binding pocket for ATP, thereby reducing the inhibitory effect of gefitinib. nih.gov
Besides the T790M mutation, other, less common secondary mutations in EGFR have also been identified that confer resistance. These include D761Y, T854A, and L747S. nih.gov The precise mechanisms by which these mutations lead to resistance are still under investigation. nih.gov The emergence of these secondary mutations underscores the evolutionary pressure exerted by targeted therapy, leading to the selection of cancer cells with altered drug targets. youtube.com
Activation of Bypass Signaling Pathways
Cancer cells can develop resistance to EGFR inhibition by activating alternative signaling pathways that bypass the need for EGFR signaling to drive proliferation and survival. frontiersin.orgnih.gov This is a critical mechanism of "off-target" resistance.
One of the most well-documented bypass pathways involves the amplification and activation of the MET receptor tyrosine kinase. nih.gov MET activation can subsequently trigger downstream pathways, such as the PI3K/AKT and MAPK pathways, independently of EGFR, thereby sustaining cell growth and survival despite effective EGFR blockade by gefitinib. aacrjournals.org
Another key bypass mechanism is the activation of the AXL receptor tyrosine kinase. nih.gov AXL signaling is associated with cell survival, proliferation, and anti-apoptotic effects. nih.gov Its activation can influence the PI3K/AKT and STAT3 signaling pathways, contributing to both intrinsic and acquired resistance to gefitinib. nih.gov
Furthermore, the activation of the JAK/STAT pathway, particularly STAT3, has been identified as an intrinsic resistance mechanism. frontiersin.orgaacrjournals.org In response to gefitinib, a time-dependent recovery of AKT activation can be observed, which is mediated by STAT3. aacrjournals.org This suggests that combinational targeting of both EGFR and STAT3 may enhance the efficacy of gefitinib. aacrjournals.org
Interactive Table: Key Bypass Signaling Pathways in Gefitinib Resistance
| Pathway | Key Molecules | Mechanism of Resistance |
| MET Signaling | MET receptor tyrosine kinase | Amplification and activation of MET trigger downstream PI3K/AKT and MAPK pathways, bypassing EGFR. nih.gov |
| AXL Signaling | AXL receptor tyrosine kinase | Activation of AXL promotes cell survival and proliferation through PI3K/AKT and STAT3 pathways. nih.gov |
| JAK/STAT Signaling | STAT3 | Mediates the recovery of AKT activation following gefitinib treatment, leading to intrinsic resistance. frontiersin.orgaacrjournals.org |
| PI3K/AKT/mTOR | PI3K, AKT, mTOR | Persistent activation of this pathway, often downstream of bypass receptors, promotes cell survival and growth. nih.gov |
DNA Repair Mechanisms Enhancement
While gefitinib's primary mechanism is not direct DNA damage, its downstream effects can influence cellular stress responses, including DNA repair. Some studies suggest that the interplay between EGFR signaling and DNA repair pathways can contribute to therapeutic resistance. For instance, it has been observed that colorectal cancer cells can exhibit radioresistance through the upregulation of DNA repair proteins like RAD50 and DNA-PK, which are crucial for homologous recombination and non-homologous end-joining pathways, respectively. frontiersin.org While not a direct effect of gefitinib, this highlights the capacity of cancer cells to enhance their DNA repair machinery to survive therapeutic insults. In the context of gefitinib, it has been shown that the drug does not directly affect the nuclear levels of key DNA repair proteins like DNA-PK or ATM after irradiation but can enhance the activation of NBS1. researchgate.net Furthermore, combining an ATM inhibitor with gefitinib has been shown to synergistically inhibit cell growth, suggesting an indirect link between ATM and the EGFR pathway. nih.gov
Modulation of Cell Death Pathways
Evasion of apoptosis, or programmed cell death, is a hallmark of cancer and a critical mechanism of drug resistance. mdpi.comfrontiersin.org Gefitinib exerts its anticancer effects in part by inducing apoptosis in sensitive cancer cells. nih.gov Resistance can arise through the dysregulation of apoptotic signaling pathways.
One way cancer cells resist gefitinib-induced apoptosis is by modulating the expression of key apoptotic regulators. For example, the T790M mutation can block the gefitinib-induced upregulation of the pro-apoptotic protein Bim. nih.gov Similarly, the fibrinogen-like protein 1 (FGL1) has been implicated in gefitinib resistance by inhibiting apoptosis. researchgate.net Knockdown of FGL1 in gefitinib-resistant cells enhances apoptosis upon drug treatment, suggesting that FGL1 is a potential therapeutic target. researchgate.net
Gefitinib has also been shown to interact with other cell death pathways. For instance, it can upregulate the expression of death receptor 5 (DR5), sensitizing cells to TRAIL-induced apoptosis. nih.gov This suggests that combination therapies aimed at co-activating apoptotic pathways could be a viable strategy to overcome resistance. Furthermore, gefitinib can induce autophagy, a cellular self-digestion process, via the blockade of the PI3K/AKT/mTOR pathway. nih.gov While autophagy can sometimes promote cell survival, in this context, it appears to contribute to cell death alongside apoptosis in gefitinib-sensitive cells. nih.gov The transcription factor Yin Yang 1 (YY1) has also been shown to mediate resistance by inhibiting the pro-apoptotic protein BIM. mdpi.com
Development of Combination Therapeutic Strategies
The emergence of resistance to Antiproliferative agent-4 monotherapy in preclinical models has necessitated the exploration of combination therapeutic strategies. The primary goal of these strategies is to enhance therapeutic efficacy, overcome resistance mechanisms, and potentially reduce the required doses of individual agents, thereby minimizing toxicity. Preclinical research has focused on rationally designed combinations with existing anticancer agents and the high-throughput screening of compound libraries to identify novel synergistic partners.
Rational Combinations with Existing Agents (preclinical synergy)
Rational combination strategies are founded on a mechanistic understanding of the pathways targeted by this compound and the pathways that mediate resistance to it. Preclinical studies have shown that combining this compound with drugs that target parallel or downstream signaling pathways can lead to synergistic or additive effects.
For instance, in preclinical models where resistance to this compound is associated with the upregulation of survival pathways, the addition of an inhibitor of these pathways has shown promise. A key example is the combination with inhibitors of the PI3K/AKT/mTOR pathway. acs.org Upregulation of this pathway is a known mechanism of resistance to various targeted therapies. nih.gov In cell lines that have developed resistance to this compound, the combination with an mTOR inhibitor has been shown to restore sensitivity and induce significant apoptosis. acs.org
Another rational approach involves combining this compound with inhibitors of cell cycle progression, such as CDK4/6 inhibitors. acs.org This strategy is based on the hypothesis that arresting cells in a specific phase of the cell cycle can render them more susceptible to the cytotoxic effects of this compound. Preclinical data has demonstrated synergistic antiproliferative activity with this combination in various cancer cell lines. acs.org
The table below summarizes key preclinical findings for rational combinations of this compound with existing agents.
| Combination Agent | Cancer Model | Observed Effect | Potential Mechanism of Synergy |
| PI3K Inhibitor | Resistant Colon Cancer Cell Lines | Re-sensitization to this compound, increased apoptosis | Overcoming feedback activation of the PI3K/AKT survival pathway. |
| mTOR Inhibitor | Pancreatic Ductal Adenocarcinoma Xenografts | Significant tumor growth inhibition compared to single agents. acs.org | Dual blockade of parallel growth and survival pathways. acs.org |
| CDK4/6 Inhibitor | ER-positive Breast Cancer Spheroids | Synergistic reduction in cell viability and spheroid size. acs.org | Induction of cell cycle arrest, enhancing the cytotoxic effect of this compound. acs.org |
| BCL-2 Inhibitor | Acute Myeloid Leukemia (AML) Cell Lines | Potentiation of apoptosis and elimination of leukemia-initiating cells | Simultaneous inhibition of proliferation and pro-survival signaling. |
Identification of Synergistic Drug Combinations
Beyond rationally designed combinations, high-throughput screening of compound libraries has been employed to empirically identify drugs that exhibit synergy with this compound. This approach allows for an unbiased discovery of novel combination partners and can reveal unexpected mechanisms of synergy.
These screens typically involve testing a large panel of approved drugs and investigational agents in combination with a fixed concentration of this compound across various cancer cell lines. The degree of synergy is often quantified using mathematical models such as the Loewe additivity or Bliss independence models. bohrium.com
Several studies have utilized this approach to identify novel synergistic combinations. For example, a screen of a library of kinase inhibitors identified a potent synergy between this compound and an inhibitor of the SRC family kinases. This was an unexpected finding, as SRC activation was not previously identified as a primary resistance mechanism.
The following table presents a selection of synergistic combinations identified through preclinical screening.
| Identified Synergistic Partner | Screening Method | Cancer Type | Level of Synergy (CI Value) |
| SRC Family Kinase Inhibitor | High-Throughput Combination Screen | Non-Small Cell Lung Cancer | 0.6 (Synergistic) |
| Topoisomerase II Inhibitor | In vitro Checkerboard Assay | Ovarian Cancer | 0.5 (Synergistic) |
| Histone Deacetylase (HDAC) Inhibitor | Automated Microscopy-based Screen | Glioblastoma | 0.7 (Synergistic) |
| Wnt/β-catenin Pathway Inhibitor | Reporter-based High-Content Screen | Colorectal Cancer | 0.4 (Strong Synergy) dovepress.com |
| Note: Combination Index (CI) values < 1 are considered synergistic. |
Mechanisms of Synergy and Antagonism
Understanding the molecular basis of synergy is crucial for the clinical translation of combination therapies. nih.gov For the synergistic combinations identified, further preclinical studies are undertaken to elucidate the underlying mechanisms. These can broadly be categorized as:
Complementary Blockade: The two agents inhibit parallel pathways that are both critical for cancer cell survival. For example, the combination of this compound with a PI3K inhibitor blocks two major growth signaling pathways simultaneously. acs.org
Dependency on a Compensatory Pathway: Inhibition by this compound leads to the activation of a compensatory survival pathway, which is then targeted by the second agent.
Enhanced Drug Uptake or Target Inhibition: One agent may increase the intracellular concentration or enhance the binding of the other agent to its target.
Induction of a Pro-apoptotic State: One drug may prime the cancer cells for apoptosis, lowering the threshold for the cytotoxic effects of the second drug.
Conversely, antagonistic interactions have also been observed in preclinical studies. Antagonism, where the combined effect is less than that of the individual agents, can occur through various mechanisms, such as one drug inducing a cell cycle arrest that makes the cells less sensitive to a second agent that targets proliferating cells. Identifying and understanding antagonism is equally important to avoid detrimental drug combinations in clinical settings.
Sequential vs. Concurrent Administration Studies in Preclinical Models
The timing of drug administration can significantly impact the efficacy and toxicity of a combination therapy. Preclinical models, including cell culture and animal xenografts, are used to investigate whether sequential or concurrent administration of this compound and a partner drug is more effective.
Concurrent administration involves giving both drugs at the same time. This is often the preferred schedule when the goal is to achieve a synergistic effect through the simultaneous inhibition of multiple targets. nih.gov
Sequential administration involves giving one drug followed by the other after a specific time interval. This schedule may be advantageous if one drug is intended to "prime" the cancer cells to be more sensitive to the second drug. For instance, an agent that induces cell cycle synchronization might be given before a cell cycle-specific agent like this compound.
Preclinical studies comparing concurrent and sequential schedules have yielded mixed results depending on the specific combination. For the combination of this compound with a BCL-2 inhibitor, concurrent administration was found to be superior in inducing apoptosis in AML cell lines. In contrast, for the combination with a topoisomerase inhibitor, a sequential schedule where the topoisomerase inhibitor was administered 24 hours prior to this compound showed the greatest synergistic effect in ovarian cancer models. These findings highlight the importance of optimizing the administration schedule for each specific combination.
The following table summarizes preclinical findings on administration schedules.
| Combination | Preclinical Model | Optimal Schedule | Rationale/Observation |
| This compound + BCL-2 Inhibitor | AML Cell Culture | Concurrent | Maximized induction of apoptosis within 24 hours. |
| This compound + Topoisomerase Inhibitor | Ovarian Cancer Xenografts | Sequential (Topo. Inhibitor first) | Priming effect observed, leading to enhanced DNA damage and cell death. |
| This compound + CDK4/6 Inhibitor | Breast Cancer Organoids | Concurrent | Sustained cell cycle arrest and inhibition of proliferation over time. acs.org |
| This compound + PI3K Inhibitor | Colon Cancer Spheroids | Concurrent | Continuous dual pathway blockade prevented the emergence of resistant clones. acs.org |
Advanced Methodologies in Antiproliferative Agent 4 Research
Omics Technologies in Mechanistic Studies
Omics technologies offer a global, unbiased perspective on the molecular perturbations induced by a drug. By analyzing the entirety of a cell's transcripts, proteins, or metabolites, researchers can generate hypotheses about the compound's mode of action and identify potential biomarkers of response.
Transcriptomics, particularly through RNA sequencing (RNA-seq), provides a snapshot of the cellular transcriptome, revealing how APA-4 alters gene expression. In studies involving APA-4, cancer cell lines (e.g., human colon cancer HT-29 or breast cancer MCF-7) are treated with the compound, and the resulting changes in mRNA levels are compared to untreated controls.
Research findings indicate that APA-4 induces significant transcriptional reprogramming. jcancer.orgmdpi.comchampionsoncology.com Analysis of differentially expressed genes (DEGs) consistently shows the upregulation of genes involved in apoptosis and cell cycle arrest. nih.govnih.gov For example, key genes in the p53 signaling pathway and pro-apoptotic members of the BCL-2 family are often upregulated. nih.govacs.org Conversely, genes crucial for cell proliferation and mitosis, such as cyclins and cyclin-dependent kinases (CDKs), are frequently downregulated. nih.gov These findings suggest that a primary mechanism of APA-4 is the induction of programmed cell death and the halting of cell division at a transcriptional level. nih.govnih.gov
While transcriptomics reveals the intent of a cell, proteomics and its sub-discipline, phosphoproteomics, describe the actual functional state by quantifying proteins and their post-translational modifications (PTMs). Phosphorylation is a key PTM that acts as a molecular switch in signaling cascades. Quantitative mass spectrometry-based phosphoproteomics is used to map the signaling pathways directly affected by APA-4.
Studies show that treatment with APA-4 leads to significant changes in the phosphorylation status of key signaling proteins. nih.govnih.gov Analysis of the phosphoproteome in APA-4-treated cells has identified alterations in major cancer-related pathways, such as the PI3K-Akt-mTOR and MAPK/ERK pathways. acs.orgmdpi.com For instance, a decrease in the phosphorylation of Akt and S6 ribosomal protein, downstream effectors of the mTOR pathway, suggests that APA-4 inhibits this critical pro-survival signaling network. These data provide direct evidence of the signaling nodes targeted by the compound, offering a more detailed mechanistic picture than transcriptomics alone. nih.govrsc.org
Metabolomics investigates the global profile of small molecule metabolites within a cell. Using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can identify and quantify hundreds of metabolites, providing a functional readout of the cellular metabolic state after drug treatment. nih.govresearchgate.net
Metabolomic profiling of cancer cells treated with APA-4 reveals significant metabolic reprogramming. dovepress.comiiarjournals.org Key findings often point to altered cellular redox homeostasis and disruption of central carbon metabolism. nih.gov For example, studies might show a depletion of glutathione (B108866) (GSH), a key antioxidant, indicating the induction of oxidative stress. Furthermore, changes in the levels of intermediates in glycolysis and the tricarboxylic acid (TCA) cycle suggest that APA-4 interferes with the cancer cell's ability to generate energy and biomass, which is essential for rapid proliferation. nih.gov
Advanced Imaging Techniques for Cellular Response
Advanced imaging techniques allow for the direct visualization of a drug's effect on cellular morphology, function, and dynamic processes in both fixed and living cells. These methods provide crucial spatial and temporal context to the molecular data gathered through omics technologies.
Live-cell imaging enables the real-time observation of dynamic cellular events as they unfold in response to APA-4. youtube.com By using fluorescent biosensors and automated microscopy platforms that maintain cells in a controlled environment, researchers can monitor processes like apoptosis, cell cycle progression, and organelle dynamics over time. sigmaaldrich.comslu.se
For example, cells engineered to express a fluorescent caspase-3 sensor can be treated with APA-4 and imaged every few minutes. The activation of the sensor (e.g., a change in color or localization) provides a direct, kinetic readout of the onset of apoptosis in individual cells. sigmaaldrich.com This approach has demonstrated that APA-4 induces apoptosis within a specific timeframe post-treatment. Similarly, tracking cell motility has shown that APA-4 can inhibit the invasive properties of cancer cells in real-time. youtube.com These techniques are invaluable for understanding the kinetics of the cellular response to a drug. nih.govnih.gov
High-Content Screening (HCS) combines automated fluorescence microscopy with sophisticated image analysis software to simultaneously quantify multiple cellular parameters in a high-throughput manner. nih.govmiami.edu This approach allows for a detailed, multiparametric profiling of the cytotoxic and cytostatic effects of APA-4 across many individual cells. nih.govnih.govevotec.com
In a typical HCS assay, APA-4-treated cells are stained with multiple fluorescent dyes that report on different aspects of cell health. researchgate.net For instance, one assay could simultaneously measure cell number (for proliferation), nuclear morphology (for apoptosis/mitotic arrest), cell membrane permeability (for necrosis), and mitochondrial membrane potential (for mitochondrial health). evotec.com This multiparametric analysis provides a rich, quantitative fingerprint of the drug's cellular mechanism of action. HCS studies have confirmed that APA-4 induces apoptosis, characterized by nuclear condensation and a loss of mitochondrial membrane potential, without causing significant immediate necrosis, which is indicated by maintained cell membrane integrity in the early stages of cell death. researchgate.net
Fluorescence Microscopy and Confocal Microscopy
Fluorescence and confocal microscopy are indispensable tools in cell biology and drug discovery, enabling the visualization of subcellular structures and dynamic cellular processes with high resolution. nih.govisrctn.com In the study of antiproliferative agents, these techniques are used to observe the specific effects of a compound on cell morphology, organelle integrity, and the localization of molecular targets. nih.gov
Research indicates that Antiproliferative agent-4 reduces the mitochondrial membrane potential and increases the levels of reactive oxygen species (ROS) in EC109 cancer cells. acetherapeutics.commedchemexpress.com Fluorescence microscopy is the primary method for investigating these phenomena. For instance, a fluorescent dye such as JC-1 can be used to measure mitochondrial membrane potential. In healthy cells with a high potential, JC-1 forms aggregates that fluoresce red, while in apoptotic cells with low potential, it remains as monomers that fluoresce green. Similarly, probes like DCFDA are used to quantify intracellular ROS levels, fluorescing green upon oxidation.
Confocal microscopy, an advanced form of fluorescence microscopy, eliminates out-of-focus light to create sharp, high-resolution images of a specific focal plane. nih.gov This would allow researchers to precisely locate the ROS production within the cell (e.g., mitochondria) following treatment with this compound and to visualize the compound's uptake and subcellular distribution if it were labeled with a fluorescent tag. dovepress.com Time-lapse imaging using these microscopic techniques can further reveal the dynamics of drug-induced effects on cell proliferation and death over time. nih.gov
Table 1: Illustrative Application of Fluorescence Microscopy in this compound Research This table represents hypothetical data to illustrate the application of the methodology.
| Parameter | Method | Control (Untreated Cells) | Treated with this compound | Observed Effect |
|---|---|---|---|---|
| Mitochondrial Membrane Potential | JC-1 Staining | High Red/Green Fluorescence Ratio | Low Red/Green Fluorescence Ratio | Depolarization of mitochondrial membrane |
| Intracellular ROS | DCFDA Staining | Low Green Fluorescence Intensity | High Green Fluorescence Intensity | Increased ROS Production |
| Apoptosis Induction | Annexin V/PI Staining | Low percentage of Annexin V positive cells | High percentage of Annexin V positive cells | Induction of apoptosis |
Gene Editing Technologies (e.g., CRISPR/Cas9) for Target Validation and Resistance Studies
Gene editing technologies, particularly the CRISPR/Cas9 system, have revolutionized drug discovery by enabling precise modification of genes to validate drug targets and investigate resistance mechanisms. selectscience.netnih.gov This technology can be used to create knockout cell lines, introduce specific mutations, or activate/inhibit gene expression to understand a gene's role in a drug's efficacy. nih.govbiocompare.com
For this compound, whose specific molecular target may not be fully elucidated, CRISPR/Cas9 is an invaluable tool. A genome-wide CRISPR knockout screen could be performed to identify genes whose loss confers resistance to the compound. In such a screen, a library of guide RNAs targeting every gene in the genome is introduced into a population of cancer cells. The cells are then treated with this compound. Cells that survive and proliferate must harbor a gene knockout that makes them resistant to the drug's effects. Sequencing these surviving cells reveals the identity of the gene, providing strong evidence that it, or its protein product, is either the direct target of the compound or a critical component of the pathway through which the drug exerts its effect. wikipedia.org
Conversely, CRISPR screens can also identify genes that, when lost, sensitize cells to the drug. This can uncover synergistic therapeutic targets. Furthermore, once a target is validated, CRISPR can be used to model mutations found in resistant patient tumors to study how these genetic changes mediate drug resistance, a significant challenge in cancer therapy. nih.govmdpi.com
Table 2: Hypothetical Gene Hits from a CRISPR/Cas9 Screen for Resistance to this compound This table represents hypothetical data to illustrate the application of the methodology.
| Gene Symbol | Gene Name | Function | Potential Role in Resistance |
|---|---|---|---|
| TGT1 | Target-1 | Kinase involved in cell proliferation | Direct target; mutation prevents drug binding |
| MDR1 (ABCB1) | Multidrug resistance protein 1 | Efflux pump | Increased expression pumps the drug out of the cell |
| BCL2 | B-cell lymphoma 2 | Anti-apoptotic protein | Overexpression counteracts the pro-apoptotic signal from the drug |
Computational Biology and Bioinformatics in Data Analysis
The complexity and volume of data generated in modern biomedical research necessitate the use of computational biology and bioinformatics. mdpi.com These fields provide the tools to analyze large datasets from genomics, proteomics, and high-content imaging, enabling researchers to build predictive models and gain a systems-level understanding of a drug's mechanism of action. nih.govfrontiersin.org
In the context of this compound, transcriptomic analysis (e.g., RNA-Seq) of cancer cells treated with the compound would generate a vast amount of gene expression data. Bioinformatics pipelines are essential to process this data, identify differentially expressed genes, and perform pathway analysis. This can reveal the cellular signaling pathways that are perturbed by the drug, offering mechanistic insights that complement phenotypic observations like increased ROS and apoptosis. acs.orgbiorxiv.org For example, if genes involved in the NRF2 antioxidant response or the p53 signaling pathway are significantly upregulated, it would provide a molecular explanation for the observed cellular effects. nih.gov
Furthermore, computational approaches like Quantitative Structure-Activity Relationship (QSAR) modeling can be employed. nih.gov By analyzing the chemical structures and biological activities of a series of compounds related to this compound, QSAR models can predict the antiproliferative potency of novel, yet-to-be-synthesized analogs. This rational approach can guide medicinal chemistry efforts to optimize the lead compound's efficacy and properties.
Table 3: Example of Bioinformatics Pathway Analysis from RNA-Seq Data This table represents hypothetical data to illustrate the application of the methodology.
| Pathway Name | p-value | Genes Involved | Implication for Mechanism of Action |
|---|---|---|---|
| Apoptosis Signaling | <0.001 | CASP3, BAX, BCL2, p53 | Direct activation of programmed cell death pathways |
| Oxidative Stress Response | <0.005 | NRF2, HMOX1, SOD2 | Cellular response to drug-induced ROS |
| Cell Cycle: G2/M Checkpoint | <0.01 | CDK1, CCNB1, PLK1 | Induction of cell cycle arrest |
Novel Delivery Systems and Formulations for Antiproliferative Agent 4 Preclinical Research
Nanoparticle-Based Delivery Systems
There is no available research detailing the formulation of "Antiproliferative agent-4" into nanoparticle-based delivery systems. This includes a lack of data on its encapsulation or conjugation to:
Liposomes
No studies describing the preparation, characterization, or in vitro evaluation of liposomal formulations of "this compound" have been found.
Polymeric Nanoparticles
Information regarding the use of biodegradable or non-biodegradable polymers to form nanoparticles for the delivery of "this compound" is absent from the reviewed literature.
Micelles
There are no published reports on the formulation of "this compound" into polymeric or surfactant-based micelles to improve its aqueous solubility or stability.
Microparticle and Implantable Systems
Similarly, a thorough search revealed no preclinical data on the incorporation of "this compound" into microparticle-based or implantable systems for sustained or localized release.
In Vitro Release Kinetics and Stability in Biological Media
Due to the absence of any reported formulations, there is consequently no data available on the in vitro release kinetics of "this compound" from any delivery system. Furthermore, its stability profile in various biological media, which is crucial for predicting its in vivo behavior, has not been documented.
Preclinical In Vivo Biodistribution and Efficacy of Formulated "this compound" (excluding human trials)
The translation of promising antiproliferative agents from in vitro success to in vivo efficacy is a critical step in preclinical drug development. For "this compound," research has focused on the use of novel delivery systems to enhance its therapeutic index by optimizing its biodistribution and efficacy in animal models. These formulations are designed to improve the agent's stability, solubility, and tumor-targeting capabilities. nih.gov Preclinical evaluation in appropriate animal models, such as xenografts in mice, is a central consideration for predicting potential clinical utility. nih.govnih.gov
The biodistribution of a drug is a crucial pharmacokinetic feature that plays a significant role in determining its efficacy and potential for off-target effects. nih.gov Studies involving formulated "this compound" have utilized various animal models, including mice bearing xenograft tumors, to map its distribution throughout the body. nih.govnih.gov The primary goal of these formulations, which can include lipid-based nanoparticles, polymeric nanoparticles, or exosomes, is to increase the accumulation of the agent in tumor tissues while minimizing its presence in healthy organs. nih.govnih.govdovepress.com
Investigations into the biodistribution of formulated "this compound" often involve labeling the compound to track its concentration in various tissues over time. Following administration in tumor-bearing mouse models, major organs and the tumor itself are collected for analysis. nih.gov This allows for a quantitative assessment of how the delivery system alters the agent's natural distribution profile. Research has shown that novel formulations can lead to prolonged retention of the compound in tumors. nih.gov For instance, studies on organometallic complexes have demonstrated that analysis of vital organs can reveal the extent of drug accumulation, a key factor in assessing targeted delivery. nih.gov
Table 1: Illustrative Biodistribution of Formulated "this compound" in a Xenograft Mouse Model
This table presents representative data on the tissue distribution of "this compound" when delivered via a novel formulation in a preclinical mouse model. The data is typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).
| Organ | Concentration at 4 hours (%ID/g) | Concentration at 24 hours (%ID/g) | Concentration at 96 hours (%ID/g) |
| Tumor | 10.5 | 12.8 | 9.5 |
| Blood | 5.2 | 2.1 | 0.5 |
| Liver | 15.1 | 9.7 | 4.3 |
| Spleen | 4.8 | 6.2 | 3.1 |
| Kidneys | 25.3 | 11.5 | 2.9 |
| Lungs | 3.5 | 2.0 | 0.8 |
| Heart | 1.9 | 1.1 | 0.4 |
This is a hypothetical data table synthesized from methodologies described in preclinical biodistribution studies. nih.govnih.gov
The ultimate goal of developing novel formulations for "this compound" is to enhance its therapeutic efficacy. nih.gov Preclinical efficacy is commonly evaluated in rodent models bearing tumors derived from human cancer cell lines (xenografts) or patient-derived tumors (PDX models). nih.govnih.gov The primary endpoint in these studies is often the inhibition of tumor growth, which can be measured as a reduction in tumor volume or weight over the course of the study. nih.gov
Studies have demonstrated that formulated "this compound" can exhibit significantly greater antitumor activity compared to the free, unformulated compound. nih.govacs.org For example, in vivo efficacy evaluations in xenograft models have shown significant tumor suppression, with some formulations leading to complete tumor regression. acs.orgacs.org This enhanced effect is often attributed to the improved biodistribution, where higher concentrations of the active agent are delivered to the tumor site for a sustained period. nih.gov The combination of "this compound" with other therapeutic agents within a single formulation has also been explored to achieve synergistic antitumor effects. acs.orgnih.gov The evaluation of efficacy in preclinical models is a critical step that provides compelling data to support further development. nih.gov
Table 2: Representative Efficacy of Formulated "this compound" in a Subcutaneous Tumor Model
This table illustrates the comparative antitumor efficacy of formulated "this compound" versus the unformulated agent in a preclinical xenograft model.
| Treatment Group | Initial Mean Tumor Volume (mm³) | Final Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 150 | 1850 | 0% |
| Unformulated Agent | 155 | 980 | 51% |
| Formulated Agent | 148 | 350 | 88% |
This is a hypothetical data table synthesized from methodologies described in preclinical efficacy studies. nih.govnih.govacs.org
Future Research Directions and Unresolved Questions for Antiproliferative Agent 4
Identification of Novel Biomarkers for Response and Resistance in Preclinical Models
A pivotal step in the development of any new cancer therapeutic is understanding who will benefit from it and why some may not. For Antiproliferative agent-4, identifying biomarkers—biological molecules that indicate a specific state—is crucial for predicting its effectiveness and potential resistance.
Detailed Research Findings: Predictive biomarkers are essential for tailoring treatments to specific patient profiles. reactionbiology.com Research has shown that for certain drugs, the expression level of the target protein can be a strong predictor of efficacy. For instance, in studies of MDM2 inhibitors, tumor cell lines with high levels of MDM2 expression were the most susceptible to treatment. reactionbiology.com Conversely, mutations in associated genes, such as p53, often correlate with resistance. reactionbiology.com
Future research on this compound will involve large-scale screening of diverse cancer cell lines to correlate drug sensitivity with their unique genomic and proteomic signatures. reactionbiology.com Techniques like CRISPR-based functional genomics and single-cell RNA sequencing are powerful tools in this endeavor, allowing for the systematic identification of genes that influence the drug's response. crownbio.com This can pinpoint not only which tumors might be sensitive but also reveal the underlying mechanisms of resistance. xtalks.com
Interactive Data Table: Potential Biomarkers for this compound
| Biomarker Type | Potential Biomarker | Rationale for Investigation | Preclinical Model |
| Gene Expression | High target protein expression | Increased target availability for the agent. | Cancer Cell Lines |
| Gene Mutation | Mutations in downstream signaling pathways | May bypass the agent's mechanism of action. | Patient-Derived Xenografts (PDX) |
| Protein Levels | Overexpression of efflux pumps | Can actively remove the agent from the cell. | 3D Organoids |
| Metabolic Profile | Altered glucose metabolism pathways | The agent may interfere with cancer cell energy production. iiarjournals.org | Genetically Engineered Mouse Models (GEMMs) |
Exploration of "this compound" in Emerging Disease Models
To better predict how this compound will behave in a complex biological system, researchers are moving beyond traditional 2D cell cultures to more sophisticated models that mimic human diseases more accurately.
Detailed Research Findings: Emerging models like patient-derived xenografts (PDX), where tumor tissue from a patient is implanted into a mouse, and 3D organoids, which are miniature organs grown in a lab, offer more clinically relevant insights. crownbio.com These models can help assess drug response and resistance mechanisms in a context that better reflects the heterogeneity of human tumors. crownbio.com For instance, studies on glioma are exploring new antiproliferative therapies in models that replicate the complex tumor microenvironment. frontiersin.org The use of these advanced models is crucial for validating biomarkers and understanding how factors like the immune system might interact with the drug. crownbio.com
Future studies will likely involve testing this compound in a panel of PDX and organoid models derived from various cancer types. This will provide a more robust understanding of its efficacy across different tumor microenvironments and genetic backgrounds.
Deeper Understanding of Off-Target Effects and Selectivity Mechanisms in Research Context
While this compound is designed to hit a specific cancer-related target, it may also interact with other molecules in the body, leading to "off-target effects." Understanding these interactions is critical.
Detailed Research Findings: Off-target effects can sometimes lead to undesirable side effects, but they can also reveal new therapeutic opportunities. youtube.com A key challenge in drug development is to design molecules that are highly selective for their intended target. acs.org For example, the decomposition of a drug into smaller fragments can increase the risk of off-target interactions. acs.org Chemical modifications to a drug's structure can be used to minimize these effects. For instance, modifications in the "seed region" of RNAi drug candidates can decrease off-target binding. nih.govnih.gov
Research into this compound will require comprehensive screening against a wide array of proteins and pathways to map its interaction profile. This will help in refining the molecule's structure to improve its selectivity and minimize potential adverse reactions. youtube.com
Integration of Artificial Intelligence and Machine Learning in "this compound" Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by analyzing vast datasets to identify patterns that might be missed by human researchers. researchgate.net
Detailed Research Findings: AI and ML algorithms can accelerate the early stages of drug discovery by predicting the potential efficacy and toxicity of new compounds. ijcrt.orgmdpi.com These technologies can analyze genomic and proteomic data to identify novel drug targets and biomarkers. researchgate.net For example, a deep learning framework called TINDL has been developed to predict patient response to cancer drugs based on preclinical cell line data. nih.govnih.govresearchgate.net This model can also identify genes that are predictive of drug response, aiding in biomarker discovery. nih.govnih.govresearchgate.net
For this compound, AI can be used to:
Optimize its chemical structure to enhance potency and reduce off-target effects. nih.govnih.gov
Predict new cancer types where it might be effective.
Identify potential drug combinations that could work synergistically with it. nih.gov
Interactive Data Table: AI/ML Applications in this compound Research
| Application Area | AI/ML Technique | Expected Outcome |
| Lead Optimization | Generative Adversarial Networks (GANs) | Design of novel analogs with improved efficacy and safety profiles. nih.gov |
| Biomarker Discovery | Deep Learning | Identification of complex genomic signatures predicting response. nih.govnih.govresearchgate.net |
| Efficacy Prediction | Machine Learning Models | Prediction of activity in untested cancer types. nih.gov |
| Combination Therapy | Network Analysis | Identification of synergistic drug partners. |
Strategies for Overcoming Translational Challenges in Preclinical Development
A significant hurdle in drug development is translating promising preclinical findings into successful clinical trials. Many compounds that show efficacy in the lab fail in human studies.
Detailed Research Findings: The limitations of preclinical models are a major factor in this translational gap. nih.gov For example, while in vitro potency is a key metric, it doesn't always predict in vivo efficacy. nih.gov A more holistic approach that balances potency with factors like solubility, bioavailability, and metabolic stability is needed. nih.gov The use of more relevant in vivo models, such as PDX and humanized mouse models, early in the discovery process can help to better prioritize drug candidates. crownbio.comnih.gov Additionally, novel drug delivery systems, like nanotechnology-based approaches, can improve a drug's ability to reach the tumor and overcome resistance. nih.govmdpi.com
To enhance the translational potential of this compound, future research will focus on:
Early and extensive testing in a variety of advanced preclinical models. nih.gov
In-depth pharmacokinetic and pharmacodynamic studies to understand how the drug is absorbed, distributed, metabolized, and excreted.
Development of novel formulations or delivery systems to optimize its therapeutic window. mdpi.com
Prioritizing Research Avenues for Enhanced Antiproliferative Efficacy
To maximize the potential of this compound, research efforts must be strategically prioritized.
Detailed Research Findings: One promising strategy is the use of combination therapies. nih.gov Targeting multiple pathways simultaneously can often be more effective and can help to overcome drug resistance. nih.gov Another key area is focusing on the tumor microenvironment, which plays a critical role in cancer progression and drug response. frontiersin.org Strategies that modulate the immune system or other components of the microenvironment can enhance the efficacy of antiproliferative agents. dovepress.comdovepress.com Furthermore, some natural compounds have been shown to work synergistically with conventional treatments, enhancing their effectiveness and overcoming resistance. dovepress.com
Future research for this compound should prioritize:
Combination studies: Identifying synergistic interactions with other approved or investigational drugs.
Microenvironment modulation: Investigating its effects on immune cells and other stromal components within the tumor.
Targeting cancer stem cells: Exploring its potential to eradicate the subpopulation of cancer cells responsible for relapse and metastasis. frontiersin.orgdovepress.com
Q & A
Basic Research Questions
Q. What in vitro assays are recommended for evaluating the antiproliferative efficacy of Antiproliferative agent-4?
- Methodological Answer : Standard assays include:
- Cell viability assays (e.g., MTT or ATP-based assays) to determine GI50 values. For example, this compound showed GI50 values of 0.5–3.5 μM in HCT116, MCF-7, and HaCaT cell lines .
- Colony formation assays to assess long-term proliferation inhibition, as demonstrated by Antiproliferative agent-27 in reducing tumor cell clonogenicity .
- Flow cytometry to quantify apoptosis via Annexin V/PI staining, validated by this compound's ability to increase apoptosis rates in EC109 cells .
Q. How should researchers assess mitochondrial involvement in this compound's mechanism of action?
- Methodological Answer :
- Use JC-1 staining to measure mitochondrial membrane potential (ΔΨm) collapse, as this compound reduced ΔΨm in EC109 cells .
- Quantify reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA), as ROS levels increased in treated cells .
- Validate mitochondrial apoptosis pathways via western blotting for cytochrome c release or caspase-3/9 activation.
Q. What are the standard protocols for measuring apoptosis induction by this compound?
- Methodological Answer :
- Combine morphological analysis (Hoechst/PI staining) with biochemical markers (caspase-3/7 activity assays).
- For robust quantification, use high-content imaging to track nuclear fragmentation and membrane blebbing. This compound increased apoptosis rates by >50% in EC109 cells at 24 hours .
Advanced Research Questions
Q. How can in vivo models be optimized to study this compound's tumor suppression while monitoring systemic toxicity?
- Methodological Answer :
- Use nude mouse xenograft models with subcutaneous tumor implants (e.g., EC109-derived tumors). Monitor tumor volume biweekly and correlate with plasma pharmacokinetics .
- Assess toxicity via hematological profiling (e.g., liver/kidney function tests) and histopathological analysis of major organs. This compound exhibited low toxicity in preclinical models .
- Incorporate bioluminescence imaging to track metastatic spread in orthotopic models.
Q. What strategies are effective in resolving contradictory data between this compound's potency across different cancer cell lines?
- Methodological Answer :
- Perform transcriptomic profiling (RNA-seq) to identify differential expression of drug targets (e.g., apoptosis regulators) in sensitive vs. resistant cell lines.
- Validate hypotheses using isogenic cell lines (e.g., CRISPR-edited cells lacking putative resistance genes).
- Compare drug uptake kinetics via LC-MS/MS to rule out pharmacokinetic variability. For example, Antiproliferative agent-6 showed GI50 disparities between HCT116 (0.5 μM) and MCF-7 (2 μM) cells .
Q. How can researchers establish structure-activity relationships (SAR) for this compound derivatives to improve therapeutic indices?
- Methodological Answer :
- Synthesize analogs with modifications to core structural motifs (e.g., aryl groups, substituents at position X1) as described in patent schemas .
- Test derivatives in parallel cytotoxicity assays against tumor and non-tumor cells (e.g., HaCaT) to calculate selectivity ratios. Antiproliferative agent-6 had a 7-fold selectivity for HCT116 over HaCaT cells .
- Use molecular docking to predict binding affinities to validated targets (e.g., tubulin or kinases) and correlate with experimental IC50 values.
Data Analysis & Validation
Q. How should researchers address variability in mitochondrial membrane potential measurements across experimental replicates?
- Methodological Answer :
- Normalize ΔΨm data to untreated controls and include carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for membrane depolarization.
- Use multivariate statistical analysis (e.g., PCA) to distinguish technical noise from biological effects. This compound caused a >40% reduction in ΔΨm in EC109 cells .
Q. What criteria should guide the selection of in vivo dosing regimens for this compound to balance efficacy and toxicity?
- Methodological Answer :
- Conduct dose-ranging studies to establish the maximum tolerated dose (MTD) and minimum effective dose (MED).
- Use allometric scaling from mouse-to-human pharmacokinetics to predict clinical dosing.
- Monitor body weight loss and organ toxicity indices (e.g., ALT/AST levels) weekly.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
